cassiaside C2

Catalog No.
S643775
CAS No.
M.F
C39H52O25
M. Wt
920.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cassiaside C2

Product Name

cassiaside C2

IUPAC Name

9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one

Molecular Formula

C39H52O25

Molecular Weight

920.8 g/mol

InChI

InChI=1S/C39H52O25/c1-11-3-12-4-13-5-14(55-2)6-15(20(13)26(46)21(12)35(54)58-11)59-38-31(51)28(48)23(43)18(62-38)10-57-37-33(53)34(25(45)17(8-41)61-37)64-39-32(52)29(49)24(44)19(63-39)9-56-36-30(50)27(47)22(42)16(7-40)60-36/h3-6,16-19,22-25,27-34,36-53H,7-10H2,1-2H3/t16-,17-,18-,19-,22-,23-,24-,25-,27+,28+,29+,30-,31-,32-,33-,34+,36-,37-,38-,39+/m1/s1

InChI Key

VHWFKCUSOFJPLV-XVRRVUIKSA-N

SMILES

Array

Synonyms

cassiaside C2, naphthopyrone, cassiaside C2, toralactone 9-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyran osyl-(1-3)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranoside, toralactone 9-O-glucopyranosyl-(1-6)-O-glucopyran osyl-(1-3)-O-glucopyranosyl-(1-6)-O-glucopyranoside

Canonical SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)OC

Isomeric SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)OC

Cassiaside C2 is an organic heterotricyclic compound that is 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one attached to a tetrasaccharide residue at position 9 via a glycosidic linkage. Isolated from Cassia obtusifolia, it exhibits anti-allergic activity. It has a role as a metabolite and a histamine antagonist. It is a member of isochromenes, a member of phenols, an aromatic ether, an organic heterotricyclic compound, a delta-lactone and a tetrasaccharide derivative.
cassiaside C2 has been reported in Senna obtusifolia with data available.
structure in first source

Comprehensive Technical Guide: Cassiaside C2 from Cassia obtusifolia Seeds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cassiaside C2 and Its Natural Source

This compound is a specialized naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia L., a plant belonging to the Leguminosae family. This compound is part of a broader group of bioactive metabolites that have garnered significant scientific interest due to their diverse pharmacological properties. Cassia obtusifolia, known as "Juemingzi" in Traditional Chinese Medicine, has been used for centuries in East Asia as a natural remedy for treating various conditions including headaches, dizziness, constipation, and eye diseases [1] [2]. The seeds are frequently roasted and brewed as a medicinal tea in Korea, reflecting their importance in traditional therapeutic practices [1]. The structural complexity of this compound and its presence in a well-characterized medicinal plant makes it a compelling subject for phytochemical and pharmacological investigation.

The genus Cassia has undergone significant taxonomic revision, with many species previously classified under Cassia now reclassified under the genus Senna. Cassia obtusifolia L. is considered synonymous with Senna obtusifolia (L.) H.S.Irwin & Barneby, though it remains widely referenced in pharmacological literature under its traditional classification [3] [4]. This annual semi-shrubby herb reaches heights of 0.5-2 meters and produces distinctive sickle-shaped pods containing numerous dark brown, shiny seeds [1]. The seeds of C. obtusifolia are rhomboidal or slightly flat, with linear concave ramps on each side, which helps distinguish them from the closely related C. tora L. [1]. As research into plant-derived bioactive compounds accelerates, this compound represents a promising candidate for further development due to its documented biological activities and natural abundance in a widely distributed plant species.

Botanical Source and Phytochemical Context

Botanical Description of Cassia obtusifolia

Cassia obtusifolia is an annual semi-shrubby herb that typically grows to heights between 0.5 and 2 meters [1]. The plant features paripinnate compound leaves with two or three pairs of obovate leaflets that possess a distinctive rounded tip. Between the two lowest pairs of leaflets, a characteristic conical gland is present [2]. The flowers are yellow, approximately 0.8-1.5 cm in diameter, and typically appear in pairs in the leaf axils, wilting by midday [1]. The fruit takes the form of slender, gently downward-curving pods that can reach up to 20 cm in length and contain numerous dark brown, shiny seeds measuring approximately 0.5 cm in length [1]. These seeds are rhomboidal or slightly flat with linear concave ramps on each side, which serves as a key distinguishing morphological feature from the closely related Cassia tora L. [1].

The plant is predominantly found in tropical and subtropical regions, with native distribution across China, Korea, India, and western tropical areas [1]. It thrives in various habitats including moist and sunny locations, hillside shrubs, and the sandy soil of river banks [2]. C. obtusifolia blooms from July to September and produces fruit from September to October [2]. The seeds are harvested when fully mature and dried for medicinal use. In traditional medicine practices, different parts of the plant are utilized, including the whole plant, roots, leaves, stem bark, pods, and seeds, each with specific ethnomedicinal applications [1]. The seeds remain the most valued part for medicinal purposes and are the primary source of this compound and other bioactive compounds.

Phytochemical Profile of C. obtusifolia Seeds

The seeds of C. obtusifolia contain a diverse array of bioactive compounds that contribute to their pharmacological properties. Phytochemical investigations have identified over 70 different compounds from Cassiae Semen (the dried seeds of C. obtusifolia or C. tora) [2]. The major chemical constituents can be categorized into several classes:

Table: Major Phytochemical Classes in C. obtusifolia Seeds

Phytochemical Class Representative Compounds Relative Abundance
Anthraquinones Emodin, chrysophanol, physcion, obtusin, aurantio-obtusin, chryso-obtusin High [1] [2]
Naphthopyrone glycosides This compound, cassiaside B2, rubrofusarin-6-O-β-gentiobioside, toralactone-9-β-gentiobioside Medium [1] [5]
Polysaccharides Galactomannans with varying molecular weights High [6]
Volatile oils Various terpenoids and sterols Low [2]

Anthraquinones represent the most abundant and extensively studied class of compounds in C. obtusifolia seeds, with approximately 53 different anthraquinones identified to date [2]. These include emodin, chrysophanol, physcion, aloe-emodin, and various derivatives such as obtusin, aurantio-obtusin, and chryso-obtusin [1] [2]. The naphthopyrone glycosides, including this compound, constitute another important class of bioactive compounds. These compounds are characterized by a naphthopyrone aglycone (such as rubrofusarin or toralactone) linked to various sugar moieties, often gentiobiosyl or glucosyl groups [2] [5]. Additionally, the seeds contain significant amounts of polysaccharides, primarily galactomannans, which have demonstrated notable antioxidant activities [6]. The complex interplay between these diverse phytochemical classes contributes to the multifaceted pharmacological profile of C. obtusifolia seeds.

Extraction, Isolation and Analytical Methods

Extraction Techniques for this compound

The extraction of this compound from C. obtusifolia seeds involves several methodical steps to separate the target compound from the complex seed matrix. An efficient preliminary approach involves defatting the seed meal followed by polar solvent extraction [4]. The process typically begins with dry milling of the whole seeds to produce a homogeneous powder. The ground seed meal is then defatted using non-polar solvents such as petroleum ether in a Soxhlet extractor for approximately 20 hours [4]. After defatting, the dried meal is extracted with deionized water and centrifuged until the supernatant becomes clear. To precipitate water-soluble proteins, the supernatant is heated to 92-93°C for 40 minutes, then vacuum-filtered through a celite pad [4].

The extraction efficiency can be significantly enhanced using modern extraction technologies. Microwave-assisted extraction (MAE) has demonstrated superior performance compared to traditional hot water extraction (HWE) [6]. For Cassia seed polysaccharides (which may include glycosidic compounds like this compound), the optimal MAE conditions were determined to be: microwave power of 400-415 W, extraction time of 6-7 minutes, and a water-to-raw material ratio of 50-51 mL/g [6]. This approach achieved an extraction yield of approximately 8.02%, significantly higher than conventional methods. Following the initial extraction, the crude extract is subjected to purification using column chromatography with Amberlite XAD-4 resin [4]. The resin is first washed with deionized water to remove polysaccharides, free sugars, and oligosaccharides, followed by elution with ethanol and 0.1 M ammonium hydroxide in ethanol to recover the anthraquinones and phenolic constituents, including this compound [4].

Analytical Characterization and Quality Control

The characterization of this compound relies heavily on advanced chromatographic and spectrometric techniques. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) has proven particularly valuable for analyzing the complex mixture of phenolic compounds present in C. obtusifolia seed extracts [4]. The HPLC separation is typically performed using a C18 column (e.g., Inertsil 5 ODS 3, 150 mm × 3 mm id) with a gradient elution program from 0.25% acetic acid in water to 0.25% acetic acid in acetonitrile over 45 minutes at a flow rate of 0.3 mL/min [4].

Mass spectrometric analysis employing collision-induced dissociation (CID) experiments provides crucial structural information. In negative ion mode with collision energy settings of 45-55, automated data-dependent CID scanning can be performed on the first and second most intense ions detected during MS monitoring [4]. This approach allows for the identification of this compound based on its retention time, mass spectral data, and fragmentation pattern compared to available standards or published data. Fourier Transform Infrared (FT-IR) spectrometry can further corroborate structural information, with characteristic absorption bands for anthraquinone glycosides observed at approximately 3422 cm⁻¹ (-OH), 1718 cm⁻¹ (-CO₂ stretch), 1655-1631 cm⁻¹ (-C=C- aromatic breathing mode), and 1089 cm⁻¹ (-CHO- stretch) [4]. For quality control purposes, the Pharmacopoeia of the People's Republic of China recommends using chrysophanol and aurantio-obtusin as indicator components to standardize Cassiae semen products, with minimum content requirements of 0.20% and 0.080%, respectively [2].

Quantitative Phytochemical Data and Pharmacological Activities

Quantitative Phytochemical Composition

The seeds of C. obtusifolia contain a diverse array of bioactive compounds in varying concentrations. While the exact quantitative data for this compound specifically is limited in the available literature, comprehensive analyses have been conducted on the major phytochemical classes present in the seeds. Anthraquinones represent the most abundant class of bioactive compounds, with content varying significantly depending on growing conditions, harvest time, and processing methods [2]. The naphthopyrone glycosides, including this compound, generally occur in lower concentrations but contribute significantly to the biological activity profile of the seeds [5].

Table: Bioactive Compounds in C. obtusifolia Seeds and Their Concentration Ranges

Compound Name Compound Class Concentration Range Extraction Solvent
Total anthraquinones Anthraquinones 0.5-2.5% dry weight Various [2]
Chrysophanol Anthraquinone ~0.2% dry weight (minimum pharmacopoeial requirement) Ethanol, methanol [2]
Aurantio-obtusin Anthraquinone ~0.08% dry weight (minimum pharmacopoeial requirement) Ethanol, methanol [2]
This compound Naphthopyrone glycoside Not quantitatively specified Water, aqueous methanol [5]
Total polysaccharides Polysaccharides 7-9% (MAE optimized yield) Water [6]

It is important to note that the concentration of this compound and related compounds can be optimized through extraction parameter adjustments. For instance, microwave-assisted extraction has been shown to increase the yield of Cassia seed polysaccharides by approximately 8.02% under optimized conditions [6]. Similar optimization could potentially enhance the extraction efficiency of naphthopyrone glycosides. The structural characteristics of these compounds significantly influence their extraction behavior; for example, the glycosidic nature of this compound makes it more soluble in polar solvents compared to the aglycone forms of anthraquinones.

Documented Pharmacological Activities

This compound and related compounds from C. obtusifolia seeds exhibit a range of significant pharmacological effects that have been demonstrated through various in vitro and in vivo studies:

  • Anti-allergic Activity: this compound has demonstrated notable histamine release inhibition properties. In experimental models using rat peritoneal exudate mast cells induced by antigen-antibody reaction, this compound significantly inhibited histamine release [5]. This anti-allergic activity is particularly valuable given the role of histamine in inflammatory and allergic responses. The structural requirements for this activity appear to involve the specific glycosylation pattern of the naphthopyrone core.

  • Antioxidant Effects: Crude extracts containing naphthopyrone glycosides from C. obtusifolia seeds exhibit remarkable free radical scavenging activities [6]. These extracts have demonstrated significant ABTS, DPPH, nitric oxide, and hydroxyl radical scavenging activities as well as reducing power [6]. The antioxidant capacity is influenced by extraction methods, with MAE-extracted polysaccharides showing higher activity due to lower molecular weights and higher content of unmethylated galacturonic acid [6].

  • Neuroprotective Potential: While specific data on this compound is limited, extracts from C. obtusifolia seeds have shown neuroprotective properties relevant to neurodegenerative conditions like Alzheimer's disease and Parkinson's disease [1] [7]. These effects are attributed to the complex mixture of anthraquinones and naphthopyrones working through multiple mechanisms, including inhibition of oxidative stress and modulation of neurotransmitter systems.

  • Antidiabetic Activity: Related naphthopyrone compounds from C. obtusifolia have demonstrated α-glucosidase and α-amylase inhibitory effects, which may contribute to managing post-prandial hyperglycemia [8]. Additionally, network pharmacology and molecular docking studies suggest that cassiarin B, cassiaoccidentalin B, and cinnamtannin A2 from Cassia species act as lead hits for anti-diabetic activity, primarily targeting the PI3K-Akt signaling pathway and AKR1B1 (aldose reductase) [8].

  • Antimicrobial Properties: Extracts from C. obtusifolia seeds containing naphthopyrone glycosides have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains [1] [3]. The mechanism likely involves disruption of microbial membrane integrity and inhibition of essential microbial enzymes.

The following diagram illustrates the multifaceted pharmacological mechanisms of this compound and related compounds:

Mechanisms of Action: this compound demonstrates multiple pharmacological activities through distinct molecular pathways.

Experimental Protocols for Key Assays

Histamine Release Inhibition Assay

The histamine release inhibition assay is a crucial method for evaluating the anti-allergic activity of this compound. This protocol utilizes rat peritoneal exudate mast cells induced by antigen-antibody reaction [5]. The experimental workflow can be summarized as follows:

  • Cell Preparation: Collect rat peritoneal exudate cells by lavaging the peritoneal cavity with buffered salt solution. Isolate mast cells through density gradient centrifugation.
  • Sensitization: Sensitize the mast cells with anti-dinitrophenyl (DNP) IgE antibody for at least 2 hours at 37°C.
  • Compound Treatment: Incubate the sensitized mast cells with varying concentrations of this compound (typically ranging from 1-100 μM) for 15-30 minutes before challenge.
  • Challenge: Activate the mast cells by adding DNP-conjugated human serum albumin as the antigen.
  • Histamine Quantification: After incubation, centrifuge the reaction mixture and measure histamine content in the supernatant using HPLC with fluorescence detection or enzyme immunoassay.
  • Calculation: Determine the percentage inhibition of histamine release compared to control samples without this compound treatment.

This assay provides quantitative data on the anti-allergic potential of this compound. The results are typically expressed as IC₅₀ values, representing the concentration required to achieve 50% inhibition of histamine release. The specificity of the response can be verified using control compounds with known activity and by assessing cell viability to ensure that observed effects are not due to cytotoxicity.

Antioxidant Activity Evaluation

The antioxidant capacity of this compound and related extracts can be evaluated through multiple complementary assays, each measuring different aspects of antioxidant activity:

  • DPPH Radical Scavenging Assay: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Mix equal volumes of this solution with various concentrations of this compound or extract. After 30 minutes of incubation in darkness, measure the absorbance at 517 nm. Calculate the percentage scavenging activity using the formula: % Scavenging = [(A_control - A_sample)/A_control] × 100 [6].

  • ABTS Radical Cation Decolorization Assay: Generate the ABTS⁺⁺ radical cation by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in darkness for 12-16 hours. Dilute the ABTS⁺⁺ solution to an absorbance of 0.70 ± 0.02 at 734 nm. Mix the diluted ABTS⁺⁺ solution with samples and measure absorbance after 6 minutes of incubation [6].

  • Hydroxyl Radical Scavenging Assay: Generate hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH). Include the sample in the reaction mixture along with a detector molecule such as salicylic acid, which forms a colored adduct upon reaction with hydroxyl radicals. Measure the decrease in adduct formation in the presence of this compound compared to control [6].

  • Reducing Power Assay: Mix the sample with phosphate buffer (0.2 M, pH 6.6) and potassium ferricyanide (1%). After incubation at 50°C for 20 minutes, add trichloroacetic acid (10%) and centrifuge the mixture. Collect the supernatant, mix with ferric chloride (0.1%), and measure absorbance at 700 nm. Higher absorbance indicates greater reducing power [6].

These assays provide a comprehensive profile of the antioxidant capabilities of this compound, which is particularly relevant given the compound's potential application in mitigating oxidative stress-related pathologies.

Therapeutic Potential and Research Implications

This compound demonstrates significant therapeutic potential across multiple disease domains, positioning it as a promising candidate for drug development. The compound's anti-allergic properties, specifically its ability to inhibit histamine release from mast cells, suggest potential applications in allergic disorders such as allergic rhinitis, urticaria, and atopic dermatitis [5]. The multifactorial nature of allergic diseases requires therapeutic agents that can target multiple pathways, and this compound's mechanism of action presents a natural alternative to conventional antihistamines. Furthermore, the antioxidant capabilities of this compound and related compounds indicate potential in managing oxidative stress-related conditions including metabolic disorders, neurodegenerative diseases, and inflammatory conditions [6]. The combination of antioxidant and anti-inflammatory effects represents a particularly valuable therapeutic profile, as oxidative stress and inflammation often coexist in chronic diseases.

From a drug development perspective, this compound offers several advantages as a lead compound. Its natural origin and presence in a traditionally consumed medicinal plant suggest a favorable safety profile, though comprehensive toxicological studies are still needed. The glycosidic nature of the compound may enhance its water solubility compared to aglycone forms, potentially improving bioavailability. However, challenges remain in optimizing the pharmacokinetic properties and target specificity of this compound. Future research should focus on structure-activity relationship studies to identify the key structural features responsible for its biological activities, which could guide the development of more potent analogs. Additionally, exploration of formulation strategies to enhance bioavailability and tissue targeting would significantly advance the therapeutic application of this promising natural product. The integration of this compound into combination therapies with existing agents also represents an interesting avenue for research, potentially allowing for lower doses of synthetic drugs and reduced side effects.

Conclusion

References

Comprehensive Technical Guide to Cassiaside C2: A Bioactive Naphthopyrone Glycoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Cassiaside C2 is a specialized naphthopyrone glycoside isolated primarily from the seeds of Cassia obtusifolia L. (commonly known as Cassiae semen or Juemingzi). This compound belongs to a class of naturally occurring phenolic compounds characterized by a naphtho-α-pyrone (benzol[g]chromen-4-one) core structure conjugated with multiple sugar moieties. Research conducted over the past two decades has revealed that this compound exhibits significant pharmacological potential, particularly as a potent antiallergic agent through inhibition of histamine release from mast cells, along with hepatoprotective and antioxidant properties mediated via the Nrf2 signaling pathway [1] [2] [3]. This whitepaper provides a comprehensive technical overview of this compound, including its chemical classification, isolation sources, synthesis, quantitative biological activities, molecular mechanisms, and experimental protocols suitable for research and drug development applications.

Chemical Classification and Structural Characteristics

Core Chemical Taxonomy

This compound belongs to a specific subclass of natural products with the following chemical classification:

  • Primary Class: Organic compounds → Organoheterocyclic compounds → Naphthopyrans → Naphthopyranones [4]
  • Specific Subclass: Naphthopyrone glycosides (specifically naphtho-α-pyrone glycosides) [1] [5]
  • Structural Features: Comprises a naphtho-α-pyrone aglycone (toralactone) conjugated with a tetraglucoside chain [1]
Structural Specification

The table below summarizes the key structural characteristics of this compound:

Table 1: Structural Characteristics of this compound

Property Specification
Systematic Name Toralactone 9-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside [1]
Molecular Formula C₃₉H₅₂O₂₅ [2] [6]
Molecular Weight 920.82 g/mol [2] [6]
CAS Registry Number 218155-49-8 [2]
Glycosidic Linkages (1→6) and (1→3) glucosidic bonds [1]
Aglycone Structure Toralactone (5-hydroxy-2-methyl-4H-benzo[g]chromen-4-one) [1]

The unique tetraglucoside structure with specific glycosidic linkages contributes significantly to the compound's bioavailability and biological activity. The presence of both (1→6) and (1→3) glucosidic bonds in the saccharide chain creates a distinctive molecular architecture that influences its interaction with biological targets [1].

Natural Occurrence and Phytochemistry

Botanical Sources

This compound is primarily isolated from Cassia obtusifolia L. (synonymous with Cassia tora L.), a member of the Leguminosae (Fabaceae) family [5] [7]. This annual herb is widely distributed in Southeast Asia, including China, Korea, Japan, and India. The compound is found predominantly in the seeds of the plant, which are traditionally used in Chinese medicine (where they are known as Juemingzi) and often consumed as a roasted tea in Korea [5] [7].

Phytochemical Context

In the phytochemical profile of Cassia obtusifolia, this compound is one of several naphthopyrone glycosides. The plant contains a diverse array of bioactive compounds, with the major classes being:

  • Anthraquinones (emodin, chrysophanol, physcion, obtusifolin, etc.)
  • Naphthopyrone glycosides (cassiaside, cassiaside B, cassiaside C, this compound, toralactone glycosides)
  • Volatile oils and sterols [5] [7]

Naphthopyrone glycosides like this compound are considered one of the primary active constituents responsible for many of the documented pharmacological effects of Cassiae semen [7].

Synthesis and Biosynthesis

Total Synthesis

The total synthesis of this compound has been achieved through a convergent strategy that involves:

  • Construction of the naphtho-α-pyrone core through condensation of orsellinate with a pyrone derivative using lithium diisopropylamide (LDA) as a base, following methodology developed by Staunton and co-workers [1]
  • Glycosylation steps employing glycosyl trifluoroacetimidates or trichloroacetimidates as glycosylation donors [1]

A critical challenge in the synthesis is the low reactivity of the naphthol group of toralactone as a glycosylation acceptor. This has been addressed by using:

  • Excess glycosyl donors (6.0 equivalents of trifluoroacetimidate or trichloroacetimidate)
  • Catalytic amounts of TMSOTf (0.05-0.3 equivalents)
  • These optimized conditions provide excellent yields of the desired glycosylated product [1]
Biosynthetic Pathway

The biosynthetic route to this compound likely involves:

  • Formation of the naphtho-α-pyrone aglycone (toralactone) through polyketide pathway
  • Sequential glycosylation by specific glycosyltransferases
  • Saccharide chain elongation through specific glucosyltransferases that create the (1→6) and (1→3) linkages [1]

Biological Activities and Quantitative Pharmacological Data

This compound exhibits a range of biological activities with potential therapeutic applications. The table below summarizes the key pharmacological effects and their quantitative parameters:

Table 2: Quantitative Biological Activities of this compound

Biological Activity Experimental Model Key Parameters/Results Mechanistic Insights
Antiallergic Activity Rat peritoneal exudate mast cells induced by antigen-antibody reaction [2] Strong inhibition of histamine release [2] Mast cell stabilization and prevention of degranulation
Hepatoprotective & Antioxidant Effects Human liver-derived HepG2 cells intoxicated with tert-butylhydroperoxide (t-BHP) [3] Amelioration of intracellular ROS generation; restoration of glutathione levels; non-toxic up to 80 µM [3] Nrf2-mediated HO-1 activation; Modulation of MAPK pathway (JNK phosphorylation, ERK phosphorylation, p38 dephosphorylation) [3]
Potential Anti-AD Activity BACE1 inhibition assay [8] IC₅₀ = 4.45 µM; Kᵢ = 9.85 µM (mixed-type inhibition) [8] Inhibition of beta-secretase involved in amyloid-beta production

Molecular Mechanisms and Signaling Pathways

Hepatoprotective Mechanism via Nrf2 and MAPK Pathways

The hepatoprotective effects of this compound and related naphthopyrone glycosides involve a complex interplay between the Nrf2 antioxidant pathway and MAPK signaling cascades, as illustrated below:

G CassiasideC2 CassiasideC2 Nrf2 Nrf2 Activation CassiasideC2->Nrf2 Activates MAPKPathway MAPK Pathway Modulation CassiasideC2->MAPKPathway Modulates OxidativeStress Oxidative Stress (t-BHP) AntioxidantEffects Antioxidant Effects (Reduced ROS, Increased GSH) OxidativeStress->AntioxidantEffects Induces HO1 HO-1 Expression Nrf2->HO1 Induces HO1->AntioxidantEffects Contributes to Hepatoprotection Hepatoprotection (Reduced Oxidative Damage) AntioxidantEffects->Hepatoprotection JNK JNK Phosphorylation MAPKPathway->JNK ERK ERK Phosphorylation MAPKPathway->ERK p38 p38 Dephosphorylation MAPKPathway->p38 JNK->Hepatoprotection Promotes ERK->Hepatoprotection Promotes p38->Hepatoprotection Promotes

Figure 1: Molecular mechanisms underlying the hepatoprotective effects of this compound and related naphthopyrone glycosides involving Nrf2-mediated HO-1 activation and MAPK pathway modulation [3].

Antiallergic Mechanism

The antiallergic activity of this compound primarily involves:

  • Inhibition of histamine release from mast cells
  • Stabilization of mast cell membranes following antigen-antibody reactions
  • Prevention of mediator release that triggers allergic responses [2]

Experimental Protocols and Methodologies

Isolation and Purification Protocol

For the isolation of this compound from natural sources:

  • Plant Material Preparation: Seeds of Cassia obtusifolia L. are dried, powdered, and defatted using hexane or petroleum ether [5] [7]
  • Extraction: Macerate or percolate with 70-80% methanol or ethanol (or methanol-water mixtures) at room temperature; concentrate under reduced pressure [5] [7]
  • Fractionation: Partition the extract between water and n-butanol; collect the n-butanol fraction containing glycosides [3]
  • Chromatographic Separation:
    • Subject the n-butanol fraction to column chromatography over silica gel, Sephadex LH-20, or reversed-phase C18 material
    • Elute with gradient mixtures of chloroform-methanol-water or ethyl acetate-methanol-water
    • Monitor fractions by TLC or HPLC
    • Further purify by preparative HPLC if necessary [3] [7]
Bioactivity Assessment Protocols
7.2.1 Antiallergic Activity Assessment

Objective: Evaluate inhibition of histamine release from mast cells [2]

Procedure:

  • Cell Preparation: Isolate rat peritoneal exudate mast cells
  • Sensitization: Sensitize cells with anti-DNP IgE antibody
  • Treatment: Pre-incubate cells with this compound at varying concentrations
  • Stimulation: Challenge with DNP-BSA antigen to trigger degranulation
  • Measurement: Quantify histamine release in supernatant using HPLC or fluorometric assays
  • Analysis: Calculate percentage inhibition compared to untreated controls
7.2.2 Hepatoprotective Activity Assessment

Objective: Assess protection against oxidative stress-induced hepatotoxicity [3]

Procedure:

  • Cell Culture: Maintain human hepatoma HepG2 cells in DMEM with 10% FBS
  • Treatment:
    • Pre-treat cells with this compound (0-80 μM) for predetermined time
    • Induce oxidative stress with tert-butylhydroperoxide (t-BHP, 0.5-1 mM)
  • Viability Assessment: Measure using MTT assay
  • Oxidative Stress Parameters:
    • Intracellular ROS: Measure using DCFH-DA fluorescence probe
    • Glutathione levels: Quantify using GSH assay kit
  • Protein Analysis:
    • Prepare cell lysates for Western blotting
    • Detect Nrf2 nuclear translocation, HO-1 expression, and MAPK phosphorylation states
Synthetic Chemistry Protocol

Objective: Total synthesis of this compound [1]

Procedure:

  • Aglycone Synthesis:
    • Condense orsellinate with pyrone derivative using LDA (Staunton method)
    • Purify toralactone aglycone by column chromatography
  • Glycosyl Donor Preparation:
    • Prepare glycosyl trifluoroacetimidate or trichloroacetimidate donors from glucose derivatives
  • Glycosylation:
    • Dissolve toralactone acceptor and glycosyl donor (6.0 equiv) in anhydrous dichloromethane or toluene
    • Activate with catalytic TMSOTf (0.05-0.3 equiv) under inert atmosphere
    • Stir at room temperature or elevated temperature until reaction completion
    • Quench with triethylamine, concentrate, and purify by column chromatography
  • Deprotection:
    • Remove protecting groups under appropriate conditions
    • Purify final product using reversed-phase HPLC

Research Applications and Potential Therapeutic Uses

Based on its documented biological activities, this compound has potential applications in several therapeutic areas:

  • Allergic Disorders: Development as a mast cell stabilizer for allergic rhinitis, asthma, and urticaria
  • Liver Diseases: Potential application in drug-induced liver injury, alcoholic liver disease, and non-alcoholic steatohepatitis as a hepatoprotective agent
  • Neurodegenerative Disorders: Investigation for Alzheimer's disease therapy through BACE1 inhibition
  • Metabolic Disorders: Potential exploration for metabolic syndrome due to antioxidant properties

Conclusion and Future Perspectives

This compound represents a chemically distinctive naphthopyrone tetraglucoside with demonstrated biological activities, particularly in the realms of antiallergic and hepatoprotective effects. The compound's mechanism of action involves modulation of key cellular signaling pathways, including Nrf2-mediated antioxidant responses and MAPK signaling cascades.

Future research should focus on:

  • Structure-activity relationship studies to optimize pharmacological properties
  • In vivo validation of efficacy in disease models
  • Pharmacokinetic optimization to improve bioavailability of the glycosidic structure
  • Exploration of synergistic effects with other bioactive compounds from Cassia obtusifolia

References

Comprehensive Application Notes and Protocols for Cassiaside C2: Solubility, Storage, and Experimental Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

Cassiaside C2 (CAS No. 1958039-40-1) is a specialized phenolic compound isolated from the seeds of Cassia obtusifolia L., a plant belonging to the Leguminosae family. This natural product has gained significant research interest due to its potential biological activities and applications in pharmacological studies. With a molecular formula of C₃₉H₅₂O₂₅ and molecular weight of 920.8 g/mol, this compound is typically supplied as a high-purity powder (≥98%) that requires proper solubilization for experimental use. [1] [2]

The Cassia genus, particularly Cassia obtusifolia L. (also known as Cassia tora L. or sicklepod), has a long history of use in traditional medicine across East Asia. Various parts of the plant, especially the seeds, contain diverse bioactive compounds including anthraquinones, naphthopyrones, and phenolic glycosides like this compound. These compounds demonstrate a range of pharmacological properties such as potential antidiabetic, neuroprotective, and anti-inflammatory effects, making them valuable candidates for drug discovery research. [2] [3]

Solubility Profile and Stock Solution Preparation

Quantitative Solubility Data

This compound exhibits varying solubility profiles in different organic solvents, which is a critical consideration for experimental planning. The following table summarizes the comprehensive solubility data and prepared concentrations for this compound:

Table: Solubility Properties and Working Concentrations of this compound

Solvent Solubility Status Recommended Stock Concentration Common Experimental Dilutions Storage Stability
DMSO Freely soluble 10 mM (9.21 mg/mL) 1-100 µM ≤2 weeks at -20°C
Methanol Soluble 5-10 mg/mL 1-50 µM Prepare fresh
Ethanol Soluble 5-10 mg/mL 1-50 µM Prepare fresh
Pyridine Soluble Not specified Not specified Not specified

[1]

The solubility characteristics indicate that DMSO serves as the primary solvent for preparing concentrated stock solutions, while methanol and ethanol are suitable for immediate experimental preparations. The manufacturer confirms that this compound is soluble in DMSO, pyridine, methanol, and ethanol, providing researchers with multiple options depending on their specific experimental requirements and cell line sensitivities. [1]

Dilution Calculator and Preparation Guidelines

For accurate solution preparation, the following reference dilution data is provided:

Table: Dilution Guide for this compound Stock Solution Preparation

Final Mass 1 mM Volume 5 mM Volume 10 mM Volume 50 mM Volume 100 mM Volume
1 mg 1.086 mL 0.2172 mL 0.1086 mL 0.0217 mL 0.0109 mL
5 mg 5.4301 mL 1.086 mL 0.543 mL 0.1086 mL 0.0543 mL
10 mg 10.8601 mL 2.172 mL 1.086 mL 0.2172 mL 0.1086 mL
20 mg 21.7202 mL 4.344 mL 2.172 mL 0.4344 mL 0.2172 mL
25 mg 27.1503 mL 5.4301 mL 2.715 mL 0.543 mL 0.2715 mL

[1]

Key preparation notes:

  • For optimal stability, prepare stock solutions immediately before use or store as aliquots at -20°C
  • Allow frozen stock solutions to equilibrate to room temperature for at least 1 hour before opening to prevent condensation and moisture absorption
  • When handling small quantities, gently shake the vial if the powder adheres to the neck or cap during transportation
  • For liquid products, brief centrifugation (200-500 RPM) is recommended to gather the liquid at the vial bottom before opening
  • Warm the solution at 37°C and use brief sonication if necessary to achieve complete solubilization [1]

Storage and Stability Protocols

Long-term Storage and Handling

Proper storage conditions are essential for maintaining this compound integrity and ensuring experimental reproducibility:

  • Powder Form: The solid powder remains stable for up to 24 months when stored desiccated at 2-8°C in a tightly sealed vial
  • Stock Solutions: For DMSO stock solutions, aliquot into small volumes in tightly sealed vials and store at -20°C to avoid repeated freeze-thaw cycles
  • Working Solutions: Prepare fresh solutions whenever possible; if stock solutions must be prepared in advance, they are generally usable for up to two weeks when properly stored at -20°C
  • Quality Indicators: Monitor solutions for any signs of precipitation or discoloration, which may indicate degradation or contamination [1]

Experimental Considerations and Applications

Solvent Cytotoxicity in Biological Assays

When using this compound in cell-based assays, solvent cytotoxicity must be carefully considered. Recent studies have evaluated the cytotoxic effects of common solvents on various cancer cell lines:

Table: Maximum Tolerated Solvent Concentrations in Cell-Based Assays

Solvent HepG2 MCF-7 MDA-MB-231 HT29 Huh7 SW480
DMSO ≤0.3125% ≤0.15% ≤0.3125% ≤0.3125% ≤0.3125% ≤0.3125%
Ethanol ≤0.15% ≤0.15% ≤0.15% ≤0.15% ≤0.15% ≤0.15%
Methanol ≤2.5% ≤2.5% ≤2.5% ≤2.5% ≤2.5% ≤2.5%

[4] [5]

Critical experimental considerations:

  • DMSO demonstrates cell line-specific toxicity, with MCF-7 cells showing particular sensitivity
  • Ethanol exhibits rapid concentration-dependent cytotoxicity, reducing viability by >30% at just 0.3125% concentration after 24 hours
  • Methanol shows the lowest cytotoxicity profile among the three solvents at concentrations ≤2.5%
  • Maintain final solvent concentrations below 0.1% v/v whenever possible to minimize solvent interference
  • Always include solvent control groups in experimental designs to account for potential solvent effects [4] [5]
Biological Activity and Research Applications

This compound belongs to a class of naphthopyrone glycosides that have demonstrated various biological activities in research settings. Although specific mechanistic studies on this compound are limited, related compounds from Cassia species have shown promising therapeutic potential:

  • Advanced Glycation End-product (AGE) Inhibition: Cassiaside C (a structurally related compound) has demonstrated in vitro inhibitory activity against AGE formation, suggesting potential applications in diabetes research and complications associated with protein glycation [6]

  • Antidiabetic Potential: Bioactive compounds from Cassia species, including related glycosides, have shown antidiabetic effects through multiple mechanisms, including PPAR-γ modulation and PI3K-Akt pathway regulation [7]

  • Insulin Signaling Modulation: Novel triterpenoids from Cassia fistula stem bark have been reported to enhance GLUT4 translocation and Akt phosphorylation, indicating potential applications in insulin resistance research [8]

  • Antibacterial Properties: Certain naphthalene and anthraquinone constituents from Cassia seeds exhibit antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), though specific data for this compound is not available [9]

Detailed Experimental Protocols

Stock Solution Preparation for Cell-Based Assays

G A Weigh this compound powder B Add appropriate solvent (DMSO, methanol, or ethanol) A->B C Vortex mixture for 30 seconds B->C D Brief sonication if necessary C->D E Visual inspection for clarity D->E E->D Precipitation observed F Prepare aliquots E->F Clear solution G Store at -20°C F->G H Warm to RT before use G->H I Dilute in culture medium H->I J Final solvent concentration <0.5% I->J

Diagram 1: Workflow for preparing this compound stock solutions for cell-based assays, highlighting critical quality control checkpoints.

Procedure:

  • Calculation: Determine the required concentration based on experimental needs (10 mM in DMSO is recommended for most applications)
  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance
  • Solubilization: Add the appropriate solvent to the powder, ensuring complete contact
  • Mixing: Vortex the mixture for 30-60 seconds until fully dissolved
  • Quality Control: Visually inspect the solution for clarity and absence of particulate matter
  • Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles
  • Storage: Label clearly with date, concentration, and solvent, then store at -20°C

Troubleshooting tips:

  • If precipitation occurs, warm the solution at 37°C with gentle shaking
  • For difficult-to-dissolve samples, use brief sonication in a water bath sonicator
  • Always prepare fresh solutions for critical experiments when possible [1]
Cell-Based Assay Protocol with Cytotoxicity Controls

Materials Required:

  • This compound stock solution (10 mM in DMSO)
  • Appropriate cell culture medium
  • Solvent controls (DMSO, methanol, or ethanol at same concentration as test groups)
  • Cell lines of interest
  • Sterile tissue culture supplies

Procedure:

  • Cell Seeding: Seed cells at optimal density (typically 2,000 cells/well for 96-well plates) and incubate for 24 hours
  • Treatment Preparation: Prepare working concentrations by diluting this compound stock in culture medium, ensuring final solvent concentration ≤0.5%
  • Treatment Application: Replace medium with treatment solutions containing this compound at desired concentrations
  • Control Setup: Include solvent control groups (same solvent concentration as treatment groups) and untreated controls
  • Incubation: Incubate cells for desired treatment duration (24-72 hours)
  • Viability Assessment: Perform MTT or other viability assays according to standard protocols
  • Data Analysis: Normalize results to solvent control groups to account for any solvent effects [4] [5]

Conclusion

This compound represents a promising natural compound for pharmacological research, with established protocols for solubility, storage, and experimental application. The comprehensive solubility profile in DMSO, methanol, and ethanol provides researchers with flexible options for experimental design, while the detailed cytotoxicity data for common solvents enables appropriate assay planning. By adhering to the recommended protocols for solution preparation, storage, and experimental controls, researchers can ensure reliable and reproducible results in their investigations of this compound's biological activities and potential therapeutic applications.

References

Cassiaside C2 storage conditions -20C powder

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage conditions for Cassiaside C2 powder and solutions based on manufacturer recommendations [1]:

Specification Recommended Condition
Physical Description Powder [1]
Recommended Storage Temperature (Powder) -20°C [1]
Projected Shelf Life (Powder) Up to 24 months at 2-8°C (in tightly sealed vial) [1]
Stock Solution Storage Aliquot and store at -20°C [1]
Projected Shelf Life (Stock Solution) Up to 2 weeks at -20°C [1]
Common Solvents DMSO, Pyridine, Methanol, Ethanol [1]

Proposed Experimental Application Notes

This compound is isolated from the seeds of Cassia obtusifolia L. [1]. While its specific biological targets are not fully defined, research on its source plant and related compounds suggests potential applications.

Potential Mechanisms and Applications
  • Neuroprotective Applications: Related Cassia seed compounds like aurantio-obtusin exhibit neuroprotective effects. One identified mechanism is antagonism of the vasopressin V1A receptor (V1AR), which reduced neuronal damage in a mouse model of transient forebrain ischemia [2] [3]. This compound could be investigated in similar models.
  • Antidiabetic Applications: Extracts of other Cassia species (e.g., Cassia glauca) show antidiabetic properties through multi-target mechanisms, including potential modulation of the PI3K-Akt signaling pathway and inhibition of enzymes like aldose reductase (AKR1B1) [4]. This compound can be explored as a multi-target antidiabetic lead compound [5].
Protocol 1: Investigating Neuroprotective Effects via V1A Receptor

This protocol is based on methods used to study the related compound aurantio-obtusin [2] [3].

  • Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO [1]. Aliquot and store at -20°C.
  • Cell-Based Functional Assay:
    • Cell Line: Chinese Hamster Ovary (CHO) cells transfected with the human V1A receptor (hV1AR).
    • Assay: Measure intracellular calcium (Ca²⁺) modulation using a fluorescent assay.
    • Procedure:
      • Seed cells in a suitable plate and culture overnight.
      • Load cells with a calcium-sensitive fluorescent dye.
      • Apply test compounds (this compound at various concentrations) followed by the V1A receptor agonist (e.g., Arginine Vasopressin).
      • Antagonist Mode Assessment: Pre-incubate cells with this compound for a set period before adding the agonist. A reduction in the calcium response indicates antagonist activity.
    • Data Analysis: Calculate % inhibition of the control agonist response and determine the IC₅₀ value.

The workflow can be conceptually summarized as follows:

G Start Start Protocol Reconstitute Reconstitute this compound Start->Reconstitute CellPrep Plate hV1AR-Transfected CHO Cells Reconstitute->CellPrep Incubate Incubate Overnight CellPrep->Incubate DyeLoad Load with Ca²⁺ Dye Incubate->DyeLoad CompoundAdd Add this compound (Pre-incubation) DyeLoad->CompoundAdd AgonistAdd Stimulate with V1A Agonist (e.g., Arginine Vasopressin) CompoundAdd->AgonistAdd Measure Measure Intracellular Ca²⁺ Flux AgonistAdd->Measure Analyze Analyze Data (Calculate % Inhibition & IC₅₀) Measure->Analyze End End Protocol Analyze->End

Protocol 2: Screening for Antidiabetic Potential via AKR1B1 Inhibition

This protocol is adapted from network pharmacology and docking studies on Cassia glauca [4].

  • Ligand Preparation:
    • Obtain the 3D chemical structure of this compound (e.g., from PubChem by CAS No. 1958039-40-1).
    • Use software like Schrödinger's LigPrep to generate optimized 3D structures and low-energy conformers [4].
  • Protein Preparation:
    • Retrieve the crystal structure of Aldose Reductase (AKR1B1) from the Protein Data Bank (e.g., PDB ID: 4JIR).
    • Prepare the protein using a molecular modeling suite: add hydrogen atoms, delete water molecules, and assign correct protonation states before energy minimization [4].
  • Molecular Docking:
    • Define the binding site on AKR1B1 (e.g., based on the co-crystallized ligand).
    • Generate a grid around the binding site.
    • Perform docking simulations (e.g., using Glide module in Schrödinger) with this compound.
    • Analysis: Evaluate the docking score (reported in kcal/mol) and analyze specific ligand-protein interactions (hydrogen bonds, hydrophobic contacts) in the binding pocket.

The conceptual workflow for this computational protocol is:

G Start2 Start In Silico Protocol PrepLigand Prepare this compound 3D Structure Start2->PrepLigand PrepProtein Prepare AKR1B1 Protein Structure (e.g., 4JIR) PrepLigand->PrepProtein DefineSite Define Binding Site and Generate Grid PrepProtein->DefineSite PerformDock Perform Molecular Docking DefineSite->PerformDock AnalyzeDock Analyze Docking Pose and Interactions PerformDock->AnalyzeDock End2 End Protocol AnalyzeDock->End2

Critical Notes for Researchers

  • Handling After Shipping: Product packaging may shift during transit, causing powder to adhere to the vial's neck or cap. Gently shake the vial to settle the powder before opening [1].
  • Solubility Considerations: this compound dissolves in DMSO and other solvents [1]. For liquid products, brief centrifugation gathers liquid at the vial bottom. Always consider solvent effects on experiments.
  • Solution Stability: While stock solutions may be stable for up to two weeks at -20°C [1], preparing fresh solutions is highly recommended for critical experiments.
  • Information Gaps: Specific pharmacokinetic data, comprehensive toxicological profiles, and optimized in vivo dosing protocols for this compound are not available in the searched literature and require empirical determination.

Key Conclusions and Future Directions

This compound is a natural product with potential for neuroprotective and antidiabetic research. Successful experimentation requires adherence to recommended storage conditions (-20°C for powder, aliquoted solutions at -20°C). Proposed protocols for V1A receptor modulation and AKR1B1 inhibition provide a starting point. Future work should focus on:

  • Establishing its specific molecular targets and mechanisms of action.
  • Determining its in vitro and in vivo pharmacokinetic and safety profiles.
  • Validating its hypothesized therapeutic effects through robust biological assays.

References

Phytochemical Background of Cassiaside C2

Author: Smolecule Technical Support Team. Date: February 2026

Cassiae semen, the source of Cassiaside C2, is a traditional Chinese medicine obtained from the seeds of Cassia obtusifolia L. or Cassia tora L. [1]. Phytochemical studies have identified that naphthopyrones are one of the two primary classes of bioactive compounds in these seeds [1]. While a specific isolation and identification of Cassiaside C has been reported [1], the publicly available scientific literature does not provide explicit experimental details for the preparation of a this compound stock solution.

Proposed Protocol for this compound Stock Solution Preparation

The following protocol is a reasoned proposal based on standard laboratory practices for handling natural products and the properties of similar compounds. You must validate these steps in your own laboratory.

1. Principle This procedure outlines the method for preparing a 10 mM stock solution of this compound from a solid powder, using Dimethyl Sulfoxide (DMSO) as the solvent. The solution will be aliquoted and stored under appropriate conditions to maintain stability for subsequent in vitro experiments.

2. Materials

  • This compound: Solid powder (theoretical molecular weight required; please verify from the certificate of analysis).
  • Solvent: Anhydrous DMSO, cell culture grade.
  • Equipment: Analytical balance, ultrasonic bath, vortex mixer, class II biological safety cabinet.
  • Consumables: 1.5 mL or 2.0 mL amber microcentrifuge tubes (to protect from light), sterile pipette tips.

3. Step-by-Step Procedure * Step 1: Calculation Calculate the mass of this compound required using the formula: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000. For a 10 mM solution in 1 mL, the calculation is: Mass = 10 mM × 1 mL × MW / 1000. * Step 2: Weighing Tare an empty microcentrifuge tube on the analytical balance. Accurately weigh the calculated mass of this compound powder and transfer it to the tube. * Step 3: Dissolution Add a small volume of DMSO (e.g., 0.8 mL) to the tube to avoid exceeding the final volume. Cap the tube tightly and mix immediately by vigorous vortexing for 1-2 minutes. * Step 4: Sonication Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution and to disrupt any aggregates. If any undissolved material remains, continue sonication in short bursts until the solution is clear. * Step 5: Final Volume Adjustment Bring the solution to the final desired volume (e.g., 1 mL) with the remaining DMSO. Vortex again to ensure homogeneity. * Step 6: Aliquoting Immediately aliquot the prepared stock solution into amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. * Step 7: Storage Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C, protected from light.

4. Important Notes

  • Safety: DMSO is a known skin penetrant. Always wear appropriate personal protective equipment (PPE) including gloves and a lab coat when handling DMSO solutions.
  • Sterility: This protocol does not ensure sterility. If required for cell culture, the solution should be filter-sterilized using a 0.22 µm PTFE or PVDF filter that is compatible with DMSO.
  • Stability: The long-term stability of this compound in DMSO has not been established. It is recommended to evaluate stability under your specific storage conditions (e.g., via HPLC analysis over time).
  • Concentration Verification: The concentration of the stock solution should be verified, for example, by spectrophotometry, if an extinction coefficient is known.

Summary of Stock Solution Preparation

The table below summarizes the key parameters for the proposed stock solution.

Parameter Specification
Target Compound This compound
Recommended Solvent Anhydrous DMSO
Suggested Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Storage Container Amber (light-protective) vials/tubes
Key Step Sonication to ensure complete dissolution

Experimental Workflow for Isolation and Application

For comprehensive research, the process from plant material to biological testing involves multiple stages. The diagram below outlines a generalized workflow.

G Start Start: Cassia Seed Material P1 Extraction (Solvent/Ultrasound/SCF-CO2) Start->P1 P2 Isolation & Purification (Chromatography) P1->P2 P3 Compound Identification (MS, NMR) P2->P3 P4 Stock Solution Preparation P3->P4 P5 In Vitro Assays P4->P5 P6 Data Analysis P5->P6

Recommendations for Further Research

Given the current lack of specific public data on this compound, you may need to take the following steps to proceed with your work:

  • Consult Specialized Databases: Search commercial chemical supplier catalogs (e.g., MedChemExpress, Selleckchem) and natural product-specific databases, which may contain data sheets for purchased compounds.
  • Obtain a Certificate of Analysis: If you acquire this compound from a supplier, the Certificate of Analysis (CoA) is an essential document that provides the confirmed molecular weight, purity, and recommended storage conditions.
  • Review Broader Literature: Deepen your search for primary research articles specifically on "Cassiae semen" or "Cassia tora" naphthopyrones. Full-text papers in scientific databases may contain the detailed experimental sections you require.

References

Comprehensive Application Notes and Protocols: Cassiaside C2 Concentration Calculation, Dilution, and Experimental Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cassiaside C2 and Botanical Sources

This compound is a bioactive naphthopyrone glycoside primarily isolated from Cassia semen, which refers to the seeds of Cassia obtusifolia L. or Cassia tora L. plants belonging to the Leguminosae family. These seeds are known as "Juemingzi" in traditional Chinese medicine and have been used for centuries in Southeast Asian countries including Korea, Japan, and China for treating various conditions, particularly ophthalmic diseases and liver disorders. [1] this compound represents one of the many specialized metabolites found in these seeds, which are chemically characterized as naphthopyrone derivatives with specific glycosidic attachments. [2] [1]

The therapeutic potential of this compound has been investigated in various pharmacological studies, with research indicating significant antiallergic properties and potential neuroprotective effects. [1] The compound exists alongside numerous structurally related compounds in Cassia seeds, including anthraquinones (chrysophanol, emodin, physcion) and other naphthopyrones (cassiaside, torachrysone, rubrofusarin). [2] [1] From a phytochemical perspective, this compound is typically extracted and isolated using polar solvents such as methanol or ethanol, followed by chromatographic separation techniques. The compound's presence in Cassia seeds can be confirmed through HPLC-MS analysis with characteristic fragmentation patterns. [3]

Table 1: Key Phytochemical Classes in Cassia Seeds and Their Biological Activities

Phytochemical Class Representative Compounds Reported Biological Activities
Anthraquinones Chrysophanol, Emodin, Aloe-emodin Antioxidant, Anti-inflammatory, Laxative [2] [1]
Naphthopyrone Glycosides This compound, Cassiaside B, Toralactone glycosides Antiallergic, Antimicrobial, Antidiabetic [1]
Volatile Oils Various terpenoids Aromatic, Potential bioactivities [1]
Sterols β-Sitosterol, Stigmasterol Antioxidant, Cholesterol-lowering [1]

Fundamental Principles of Dilution Calculations

The Dilution Formula

The core mathematical principle governing preparation of diluted solutions from concentrated stocks is expressed by the formula:

C₁V₁ = C₂V₂ [4] [5] [6]

Where:

  • C₁ = Concentration of the starting (stock) solution
  • V₁ = Volume of the starting (stock) solution required
  • C₂ = Concentration of the final (diluted) solution
  • V₂ = Volume of the final (diluted) solution

This equation establishes that the total amount of solute remains constant before and after dilution, merely distributed in different volumes of solvent. The relationship applies universally across various concentration units (molarity, mg/mL, percentage, etc.) provided the same units are used consistently for both C₁ and C₂. [4] [5] When working with this formula, it is crucial to ensure that all units are consistent throughout the calculation (e.g., both volumes in milliliters or both in liters, both concentrations in mM or both in μM). [6]

Practical Application and Rearrangement

Depending on which variables are known and which need to be calculated, the fundamental dilution formula can be rearranged to solve for any unknown parameter:

  • To find the required stock volume: V₁ = (C₂ × V₂) / C₁ [5]
  • To find the final concentration: C₂ = (C₁ × V₁) / V₂
  • To find the final volume: V₂ = (C₁ × V₁) / C₂

The volume of diluent (solvent) needed to achieve the desired dilution is calculated by subtracting the stock volume from the final volume: V_diluent = V₂ - V₁. [7] For critical pharmaceutical applications, it's important to note the distinction between instructions such as "dilute 10mL to 100mL" (which gives a final volume of 100mL) versus "dilute 10mL with 100mL" (which gives a final volume of 110mL). [6]

Experimental Protocols for this compound Solution Preparation

Stock Solution Preparation and Serial Dilution Workflow

The following workflow outlines the complete procedure for preparing this compound stock solutions and working dilutions for experimental use:

G Start Start: Weigh this compound powder Step1 Dissolve in appropriate solvent (e.g., DMSO, ethanol, or buffer) Start->Step1 Step2 Prepare primary stock solution (typically 10-100 mM) Step1->Step2 Step3 Aliquot and store at -20°C protected from light Step2->Step3 Step4 Thaw and vortex before use Step3->Step4 Step5 Prepare intermediate dilutions in experimental buffer Step4->Step5 Step6 Perform serial dilution for concentration-response studies Step5->Step6 Step7 Verify concentration using analytical methods (HPLC-UV) Step6->Step7 Step8 Apply to experimental systems Step7->Step8

Step-by-Step Protocol for Dilution Series Preparation

Materials Required:

  • Pure this compound standard (≥95% purity by HPLC)
  • Appropriate solvent (DMSO, ethanol, or aqueous buffer depending on application)
  • Volumetric flasks (various sizes) or microcentrifuge tubes
  • Precision pipettes and tips
  • Analytical balance (capable of weighing 0.1 mg - 100 mg)
  • Vortex mixer
  • Ultrasonic bath (optional, for facilitating dissolution)

Primary Stock Solution Preparation (100 mM):

  • Weighing: Tare a clean weighing boat on an analytical balance. Accurately weigh 47.84 mg of this compound (Molecular Weight: 478.4 g/mol for anhydrous form) and transfer quantitatively to a 1-mL volumetric flask. [3]
  • Dissolution: Add approximately 0.8 mL of suitable solvent (DMSO recommended for stability) to the flask. Swirl gently and use brief sonication (if necessary) to ensure complete dissolution.
  • Final Volume: Make up the solution to the 1.0 mL mark with the same solvent. Mix thoroughly by inverting the flask several times.
  • Aliquoting and Storage: Transfer the stock solution to amber vials or microcentrifuge tubes in small aliquots (50-100 μL). Label clearly with compound name, concentration, date, and solvent. Store at -20°C protected from light. [3]

Working Solution Preparation (for cell culture experiments):

  • Thawing: Remove one aliquot of the 100 mM stock solution and allow it to reach room temperature.
  • Intermediate Dilution: Prepare a 10 mM intermediate solution by diluting 10 μL of the 100 mM stock with 90 μL of appropriate solvent (e.g., DMSO).
  • Experimental Concentrations: Further dilute the intermediate solution with complete cell culture medium to achieve the desired final treatment concentrations (typically in the 1-100 μM range).
  • Note: Ensure that the final concentration of DMSO in cell culture experiments does not exceed 0.1% v/v to maintain cell viability.

Table 2: Example Dilution Scheme for this compound Cell Treatment

Target Concentration Volume of 10 mM Intermediate Volume of Culture Medium Final Volume
100 μM 10 μL 990 μL 1 mL
50 μM 5 μL 995 μL 1 mL
25 μM 2.5 μL 997.5 μL 1 mL
10 μM 1 μL 999 μL 1 mL
1 μM 1 μL of 1 mM dilution* 999 μL 1 mL

*Prepare 1 mM dilution by adding 10 μL of 10 mM intermediate to 90 μL of solvent, then dilute further.

Analytical Methods for this compound Quantification

HPLC-MS Analysis for Verification

Instrument Parameters:

  • Column: Inertsil 5 ODS 3 (150 mm × 3 mm id) or equivalent C18 column [3]
  • Mobile Phase: Gradient of 0.25% acetic acid in water (A) and 0.25% acetic acid in acetonitrile (B) [3]
  • Gradient Program: 0-5 min: 100% A; 5-45 min: linear gradient from 100% A to 100% B [3]
  • Flow Rate: 0.3 mL/min [3]
  • Detection: Electrospray ionization mass spectrometry in negative ion mode [3]
  • Collision Energy: 45-55 eV with automated data-dependent CID [3]

Sample Preparation:

  • Dilute experimental this compound solutions with acetonitrile/water (1:1) mixture to expected concentration range of 0.1-100 μg/mL.
  • Filter through 0.22 μm syringe filter before injection.
  • Inject 10 μL aliquot for analysis.

Identification: this compound can be identified by its retention time and mass spectrometric fragmentation pattern compared to authentic standards. [3] The characteristic molecular ion [M-H]⁻ and specific fragment ions should be monitored for confirmation.

FT-IR Spectroscopic Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy can provide supplementary confirmation of this compound identity and purity:

Sample Preparation:

  • Mix approximately 1.0 mg of dried this compound extract with 300 mg of spectrometric grade dry KBr. [3]
  • Pulverize the mixture in a stainless steel vial with grinding balls.
  • Compress the powdered sample in an IR die at 24000 lb/in² to form a transparent disc. [3]

Spectral Acquisition:

  • Acquire absorbance spectra at 4 cm⁻¹ resolution. [3]
  • Signal-average over 32 scans. [3]
  • Expected characteristic peaks: 3399 cm⁻¹ (broad, -OH), 2932 cm⁻¹ (-CH₂- stretch), 1718 cm⁻¹ (-CO₂- stretch), 1625 cm⁻¹ (-C=C- puckering). [3]

Research Applications and Biological Testing

In Vitro Biological Assays

This compound has demonstrated promising antiallergic activity in previous studies, making it suitable for investigating mast cell stabilization and histamine release inhibition. [1] For such experiments:

Mast Cell Degranulation Assay:

  • Prepare RBL-2H3 cells (rat basophilic leukemia cell line) at 1×10⁵ cells/well in 96-well plates.
  • Pre-treat with this compound at concentrations ranging from 1-100 μM for 1 hour.
  • Challenge with antigen (e.g., DNP-BSA for IgE-sensitized cells) for 30 minutes.
  • Measure β-hexosaminidase release in supernatant using p-nitrophenyl-N-acetyl-β-D-glucosaminide as substrate.
  • Calculate percentage inhibition compared to vehicle control.

Antioxidant Activity Assessment:

  • Prepare DPPH solution (0.1 mM in ethanol).
  • Add equal volume of this compound at various concentrations (10-500 μM).
  • Incubate in dark for 30 minutes.
  • Measure absorbance at 517 nm.
  • Calculate free radical scavenging activity as percentage of control.
In Vivo Study Considerations

For neuroprotection studies inspired by related compounds like chrysophanol: [8]

Dosing Solution Preparation for Animal Studies:

  • Based on the molecular weight and desired dosage (e.g., 50 mg/kg for a 20g mouse = 1 mg compound), calculate the required amount of this compound.
  • Prepare appropriate vehicle (e.g., 0.5% methylcellulose or 5% DMSO + 95% saline for suspension).
  • Use the dilution equation to achieve the required concentration for administration at 10 mL/kg dosing volume.
  • For a 50 mg/kg dose: Required concentration = (50 mg/kg × 0.02 kg) / 0.2 mL = 5 mg/mL.
  • Homogenize or sonicate if needed to ensure complete dissolution/suspension.

Table 3: Troubleshooting Common Issues in this compound Solution Preparation

Problem Potential Cause Solution
Poor solubility in aqueous buffers High hydrophobicity Use minimal DMSO (≤1%) as cosolvent; prepare fresh solutions
Precipitation upon dilution Solvent exchange effects Use gradual dilution scheme; add buffer slowly to stock with mixing
Degradation during storage Light or oxygen exposure Aliquot and store at -20°C under inert gas; use amber vials
Inconsistent biological activity Isomerization or hydrolysis Verify purity by HPLC before use; avoid extreme pH conditions
Low recovery from containers Surface adsorption Use silanized vials; include low concentrations of detergent in buffers

Conclusion and Best Practices

These application notes provide comprehensive protocols for the calculation, preparation, and dilution of this compound solutions for research applications. The C₁V₁ = C₂V₂ equation serves as the fundamental principle for all dilution calculations, with careful attention to unit consistency being critical for accuracy. [4] [5] [6] When working with this compound specifically, researchers should note its naphthopyrone glycoside structure may require specific handling conditions to maintain stability, including protection from light and excessive heat. [3] [1]

For all experimental applications, it is strongly recommended to verify concentrations of critical stock solutions using appropriate analytical methods such as HPLC-UV, particularly when preparing treatments for dose-response studies. [3] Additionally, researchers should consider the solvent compatibility with their biological systems, ensuring that final solvent concentrations do not exceed cytotoxic thresholds (typically ≤0.1% for DMSO in cell culture). [3] [1] Following these detailed protocols will ensure reproducible and reliable experimental results with this compound across various research applications.

References

Comprehensive Application Notes and Protocols: UPLC-MS Identification and Analysis of Cassiaside C2 from Cassiae Semen

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Cassiaside C2 is a complex naphthopyrone compound predominantly found in Cassiae Semen (the seed of Cassia obtusifolia or Cassia tora), a traditional herbal medicine widely used in Eastern practices for its various therapeutic benefits. This specialized metabolite belongs to a broader class of bioactive naphthalene derivatives that demonstrate significant pharmacological potential, particularly in hepatic health and metabolic disorders. The chemical structure of this compound is characterized by a molecular formula of C₃₉H₅₂O₂₅ with an average molecular weight of 920.82 g/mol [1]. This substantial molecular weight reflects the complex glycosylated nature of the compound, which features multiple sugar moieties attached to a naphthopyrone core structure.

The structural complexity of this compound presents both analytical challenges and opportunities for advanced characterization techniques. As part of the naphthopyrone reference extract (NRE) from Cassiae Semen, this compound represents one of the major chemical constituents alongside related compounds including cassiaside B₂, rubrofusarin-6-O-β-D-gentiobioside, and cassiaside C [2]. These compounds collectively contribute to the medicinal properties of Cassiae Semen extracts, which have been documented in ethnopharmacological studies for their anti-inflammatory, antioxidant, and hepatoprotective effects. The intricate glycosylation patterns of this compound not only influence its physicochemical properties but also potentially impact its bioavailability and metabolic fate in biological systems.

Recent advances in analytical technologies, particularly ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), have enabled more precise characterization of such complex natural products. This technical capability has facilitated the development of standardized analytical protocols for the reliable identification and quantification of this compound in both raw herbal materials and finished botanical products. The implementation of robust analytical methods is essential for quality assurance in herbal medicine and for advancing research on the therapeutic applications of this promising natural compound.

UPLC-MS Analysis for Identification and Characterization

Instrumentation and Analytical Conditions

The identification and structural characterization of this compound requires sophisticated UPLC-MS instrumentation capable of high-resolution separation and sensitive detection. The optimal analytical system should comprise an Ultimate 3000 UPLC system coupled with a triple quadrupole mass spectrometer (such as the TSQ Quantis) equipped with an electrospray ionization (ESI) source [3]. For chromatographic separation, a Hypersil Gold column (1.9 μm particle size, 100 mm × 2.1 mm i.d.) maintained at 30°C provides excellent resolution for naphthopyrone compounds. The mobile phase should consist of two components: (A) 0.05% formic acid in water (v/v) and (B) acetonitrile,

The gradient elution program must be carefully optimized to achieve optimal separation of this compound from other structurally similar naphthopyrones. An effective gradient protocol begins with 10% solvent B at initial conditions, increasing to 26.5% B at 0.7 minutes, then ramping to 70% B by 2.0 minutes, maintaining this concentration until 3.2 minutes, followed by an increase to 90% B at 3.5 minutes which is held until 7.0 minutes, before returning to initial conditions by 7.5 minutes and re-equilibrating until 12 minutes [3]. The flow rate should be maintained at 0.3 mL/min with an injection volume typically between 1-5 μL, depending on the sample concentration and detection sensitivity requirements.

Mass Spectrometric Parameters and Detection

Mass spectrometric detection of this compound is optimally performed using electrospray ionization in negative ion mode, as naphthopyrone compounds typically exhibit better ionization efficiency under these conditions. The instrument parameters should be carefully optimized as follows: the ion spray voltage should be set between -2.8 to -3.2 kV, the source temperature at 300°C, with nebulizer and heater gas (typically nitrogen) pressures of 40 and 50 psi respectively. The declustering potential and collision energy values should be optimized for this compound through direct infusion experiments, with typical values ranging from -80 to -120 V and -30 to -50 eV, respectively, for fragmentation analysis.

For definitive identification, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to target specific precursor-to-product ion transitions unique to this compound. The precursor ion [M-H]⁻ with m/z 919.27 should be monitored along with characteristic fragment ions that may include m/z 757.21 (loss of one hexose moiety), m/z 595.15 (loss of two hexose units), and m/z 433.09 (aglycone after complete deglycosylation) [2] [4]. These fragmentation patterns provide essential structural information about the glycosylation pattern and the core naphthopyrone structure. Additional confirmation can be obtained through full-scan MS/MS experiments using high-resolution instruments such as LTQ-Orbitrap XL MS which provides accurate mass measurements with precision typically better than 5 ppm, allowing definitive elemental composition assignment [2].

Sample Preparation Protocol
  • Crude Extract Preparation: Begin by accurately weighing 100 mg of powdered Cassiae Semen material into a 50 mL conical tube. Add 20 mL of 70% methanol-water solution and sonicate for 30 minutes at 40°C. Centrifuge the mixture at 4000 rpm for 10 minutes and carefully collect the supernatant. Repeat the extraction once more with fresh solvent, combine the supernatants, and evaporate to dryness under reduced pressure at 40°C [2].

  • Solid Phase Extraction Cleanup: Reconstitute the dried extract in 5 mL of 20% methanol and load onto a C18 solid-phase extraction cartridge (500 mg/6 mL) that has been preconditioned with 5 mL methanol followed by 5 mL water. Wash with 5 mL of 30% methanol to remove interfering compounds, then elute this compound with 8 mL of 70% methanol. Evaporate the eluent to dryness under nitrogen stream and reconstitute in 1 mL of methanol for UPLC-MS analysis [4].

  • Quality Control Samples: Prepare system suitability solution containing this compound and related naphthopyrones at approximately 1 μg/mL in methanol. Prepare quality control samples at low, medium, and high concentrations (0.1, 1.0, and 10 μg/mL) in triplicate to validate the analytical run. Include procedure blanks (extraction solvents without plant material) to identify potential contamination and matrix spikes to assess recovery efficiency [2] [4].

Quantitative Determination using HPLC and Method Validation

HPLC-PDA Quantitative Analysis

While UPLC-MS provides excellent sensitivity and specificity for identification, quantitative analysis of this compound can be effectively performed using High Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) [4]. This approach offers the advantage of being more accessible to laboratories without mass spectrometric capabilities while still providing accurate quantification. For HPLC analysis, the optimal separation is achieved using a Zorbax TC18 column (4.6 × 250 mm, 5 μm particle size) maintained at 25°C. The mobile phase should consist of 0.1% formic acid in water (A) and acetonitrile (B) with a flow rate of 0.8 mL/min under gradient elution conditions. The detection wavelength should be set at 259 nm, which corresponds to the maximum absorbance of naphthopyrone compounds [4].

The quantitative method must be properly validated according to ICH guidelines to ensure reliability and accuracy. The validation parameters should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For this compound, the method typically demonstrates excellent linearity (r² > 0.99) over a concentration range of 0.25-100 μg/mL [4]. The LOD and LOQ values for naphthopyrone compounds in validated methods are generally reported as 0.082-1.969 μg/mL and 0.250-5.967 μg/mL, respectively, depending on the specific compound and matrix [4]. The precision of the method, expressed as relative standard deviation (RSD%), should be less than 5% for both intra-day and inter-day variations, while accuracy measured as recovery typically ranges between 85.22-100.32% for this compound and related compounds [4].

Method Validation Protocol
  • Linearity and Calibration Curve: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol. Dilute appropriately to create at least six calibration standards covering the concentration range from LOQ to 200% of expected sample concentrations. Inject each calibration standard in triplicate and plot the peak area against concentration. Perform linear regression analysis and ensure the correlation coefficient (r²) is greater than 0.995 [4].

  • Precision and Accuracy Evaluation: Prepare quality control (QC) samples at three concentration levels (low, medium, high) covering the calibration range. Analyze six replicates of each QC level in a single run for intra-day precision and over three different days for inter-day precision. Calculate the relative standard deviation (RSD%) for each set, which should not exceed 15% (20% at LOQ). For accuracy assessment, prepare spiked samples with known concentrations and calculate the percentage recovery, which should be within 85-115% of the nominal values [4].

  • Robustness Testing: Deliberately introduce small variations in method parameters including mobile phase composition (±2%), column temperature (±2°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the impact on retention time, peak area, and resolution factor for this compound. The method is considered robust if system suitability parameters remain within specified limits despite these intentional variations [4].

Table 1: Optimal Chromatographic Conditions for this compound Analysis

Parameter UPLC-MS Conditions HPLC-PDA Conditions
Column Hypersil Gold (100 mm × 2.1 mm, 1.9 μm) Zorbax TC18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase 0.05% formic acid (A), acetonitrile (B) 0.1% formic acid (A), acetonitrile (B)
Gradient Program 10-90% B over 7.5 min Optimized for separation of 13 compounds
Flow Rate 0.3 mL/min 0.8 mL/min
Temperature 30°C 25°C
Detection MS/MS with ESI negative mode PDA at 259 nm
Injection Volume 1-5 μL 5-20 μL

Biological Significance and Therapeutic Mechanisms

This compound exhibits significant biological activity as a constituent of medicinal Cassia species, particularly in relation to metabolic disorders. Network pharmacology studies have revealed that Cassia compounds, including this compound, potentially modulate multiple therapeutic targets associated with diabetes mellitus [5]. Through computational approaches and molecular docking studies, researchers have identified that the PI3K-Akt signaling pathway represents a primary mechanism regulated by Cassia bioactives [5]. This pathway plays a crucial role in insulin signaling, glucose homeostasis, and cell survival, suggesting a mechanistic basis for the traditional use of Cassiae Semen in managing diabetes.

The multi-target action of this compound and related compounds represents a paradigm shift from conventional single-target pharmaceutical approaches. Research indicates that these natural compounds simultaneously modulate aldose reductase (AKR1B1) and various components of insulin signaling cascades [5]. Molecular docking simulations have demonstrated strong binding affinities between Cassia bioactives and these protein targets, with methyl-3,5-di-O-caffeoylquinate (a compound structurally related to this compound) showing particularly high binding affinity for AKR1B1 with a docking score of -9.209 kcal/mol [5]. Additionally, molecular dynamics simulations and MMGBSA calculations have confirmed the stability of these complexes, with binding energy (ΔGbind) estimated at -40.33 ± 6.69 kcal/mol, indicating strong and stable interactions [5].

Beyond metabolic disorders, this compound contributes to the broader pharmacological profile of Cassia species, which includes anti-inflammatory, antioxidant, and hepatoprotective effects. The presence of multiple bioactive naphthopyrones and flavonoids in Cassiae Semen extracts creates a synergistic therapeutic effect that underpins the traditional applications of this herbal medicine [5] [4]. The structural features of this compound, particularly its glycosylation pattern, may influence its bioavailability, metabolism, and tissue distribution, ultimately determining its in vivo efficacy. Understanding these structure-activity relationships is essential for optimizing the therapeutic potential of this compound and developing standardized extracts with consistent biological effects.

Table 2: Analytical Method Validation Parameters for this compound Determination

Validation Parameter Acceptance Criteria Typical Values for this compound
Linearity (r²) >0.995 >0.99 [4]
Precision (RSD%) ≤15% (≤20% at LOQ) <5% [4]
Accuracy (% Recovery) 85-115% 85.22-100.32% [4]
LOD Signal-to-noise ≥3:1 0.082-1.969 μg/mL [4]
LOQ Signal-to-noise ≥10:1 0.250-5.967 μg/mL [4]
Specificity No interference at retention time Baseline separation from other naphthopyrones [2]
Robustness System suitability parameters within limits Retention time RSD <2% with deliberate parameter variations [4]

Quality Control Applications in Herbal Medicine

The development and validation of UPLC-MS methods for this compound analysis have significant implications for quality control in herbal medicine. As a major constituent of the naphthopyrone reference extract (NRE) from Cassiae Semen, this compound serves as an important marker compound for standardizing herbal preparations [2]. Quantitative studies have determined that this compound typically represents approximately 11.68% of the naphthopyrone reference extract when measured with uncertainty of ±0.24% [2]. This precise quantification enables manufacturers to develop standardized extracts with consistent chemical profiles and reproducible therapeutic effects.

The implementation of validated UPLC-MS methods allows for comprehensive impurity profiling and detection of adulterants in Cassiae Semen products. By establishing specific fingerprint chromatograms and target compound ratios, quality control laboratories can rapidly authenticate raw materials and detect potential substitution with other Cassia species [4]. Recent advances in multi-platform analysis have enabled the simultaneous separation and quantification of thirteen flavonoids and anthraquinones in seven medicinal Cassia species, providing a comprehensive framework for quality assessment [4]. These methods facilitate the detection of intentional or accidental substitution with related species, which may have different pharmacological properties or safety profiles.

Beyond raw material authentication, UPLC-MS methods for this compound support stability testing of finished herbal products. Forced degradation studies conducted according to ICH guidelines (Q1A(R2)) help identify potential degradation products and establish appropriate shelf-life and storage conditions [6]. The stability-indicating capability of these methods ensures that any changes in product quality during storage can be reliably monitored. The implementation of such rigorous quality control protocols aligns with regulatory requirements for botanical drugs and enhances consumer confidence in herbal products by ensuring their safety, efficacy, and batch-to-batch consistency.

Experimental Workflow and Signaling Pathways

The following workflow diagram illustrates the complete experimental procedure for UPLC-MS identification and analysis of this compound from Cassiae Semen:

workflow start Start: Sample Collection step1 Plant Material Preparation (Cassiae Semen powder) start->step1 step2 Extraction (70% methanol, sonication) step1->step2 step3 Clean-up (Solid-phase extraction) step2->step3 step4 UPLC-MS Analysis (Hypersil Gold column, gradient elution) step3->step4 step5 Mass Spectrometry (ESI negative mode, MRM) step4->step5 step6 Data Processing (Peak identification & integration) step5->step6 step7 Quantification (Calibration curve method) step6->step7 step8 Method Validation (ICH guidelines) step7->step8 end Result: this compound Identification & Quantification step8->end

Diagram 1: Experimental Workflow for this compound UPLC-MS Analysis

The therapeutic activity of this compound involves modulation of multiple biological pathways, particularly in the context of diabetes management. The following diagram illustrates the key signaling pathways and molecular targets affected by Cassia compounds:

pathways cluster_targets Molecular Targets cluster_effects Therapeutic Effects cassiaside This compound & Related Compounds akr1b1 AKR1B1 (Aldose Reductase) cassiaside->akr1b1 Inhibition pi3k PI3K Signaling cassiaside->pi3k Activation complications Reduced Diabetic Complications akr1b1->complications Reduces akt Akt Activation pi3k->akt Phosphorylation glucose Improved Glucose Homeostasis akt->glucose Regulates insulin Enhanced Insulin Sensitivity akt->insulin Promotes

Diagram 2: Signaling Pathways and Therapeutic Mechanisms of Cassia Compounds

Conclusion

The development and optimization of UPLC-MS methods for the identification and quantification of this compound represent significant advances in the analytical characterization of complex natural products. The protocols outlined in this application note provide comprehensive guidance for researchers seeking to analyze this important naphthopyrone compound in Cassiae Semen and related herbal products. The combination of UPLC separation power with the selectivity and sensitivity of mass spectrometric detection offers an unparalleled approach for both qualitative and quantitative analysis of this compound and related compounds.

The methodological rigor embodied in these protocols extends beyond basic identification to encompass complete method validation according to international standards, ensuring the reliability and reproducibility of analytical results. The incorporation of quality control measures and system suitability tests throughout the analytical process guarantees that the methods perform consistently within established parameters. Furthermore, the integration of network pharmacology and molecular docking studies provides valuable insights into the potential therapeutic mechanisms of this compound, bridging the gap between traditional use and modern pharmacological understanding.

As research on Cassiae Semen and its active constituents continues to evolve, the analytical protocols described here will serve as essential tools for standardization, quality control, and pharmacological investigation. The ability to precisely quantify marker compounds like this compound is fundamental to developing evidence-based herbal medicines with consistent chemical profiles and reproducible therapeutic effects. These advances in analytical methodology ultimately contribute to the broader acceptance and integration of herbal medicines into contemporary healthcare systems by ensuring their safety, efficacy, and quality.

References

Reported Biological Activity of Cassiaside C

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biological activity identified for Cassiaside C in the current literature.

Assay Type Target/Model Reported Activity Reference
In vitro Inhibition Assay Advanced Glycation End Products (AGEs) Inhibitory activity on AGE formation [1] [2] [3].

Cassiaside C (also known as Toralactone 9-O-β-D-gentiobioside) is a naphthopyrone isolated from the seeds of Cassia tora (also referred to as Cassia obtusifolia) [1] [4] [5]. Its main reported biological activity is the inhibition of Advanced Glycation End products (AGEs) formation in vitro [1] [2] [3]. AGEs are harmful compounds that can contribute to the complications of diabetes and aging.

Potential Experimental Workflow

Based on the general approach for studying AGE inhibition and the context from the search results, here is a potential experimental workflow. Please note that this is a reconstructed generic protocol, as specific methodological details for Cassiaside C were not found.

G cluster_1 Reaction Mixture Components Start Start Assay Prep 1. Reaction Mixture Preparation Start->Prep Incubate 2. Incubation Prep->Incubate Measure 3. Measurement (Fluorescence at Ex/Em 370/440 nm) Incubate->Measure Analyze 4. Data Analysis (Calculate % Inhibition vs. Control) Measure->Analyze C1 • Bovine Serum Albumin (BSA) • Glucose or Fructose • Phosphate Buffer (pH 7.4) • Sodium Azide (preservative) C2 • Test: Cassiaside C (Various Concentrations) • Positive Control: Aminoguanidine • Negative Control: Vehicle Only

Detailed Protocol for AGE Inhibition Assay

This protocol is adapted from standard methods for evaluating anti-glycation agents [1] [5].

1. Materials

  • Test Compound: Cassiaside C (e.g., sourced from commercial suppliers like MedChemExpress, Cat. No. HY-N7628) [1].
  • Positive Control: Aminoguanidine hydrochloride (a known AGE inhibitor).
  • Protein Solution: Bovine Serum Albumin (BSA), 10 mg/mL in phosphate buffer.
  • Sugar Solution: 1.0 M D-glucose or D-fructose in phosphate buffer.
  • Buffer: 0.1 M Sodium phosphate buffer, pH 7.4, containing 0.02% sodium azide to prevent microbial growth.
  • Equipment: Microplate reader capable of fluorescence measurements, incubator, micropipettes.

2. Procedure 1. Preparation of Reaction Mixtures: In a 96-well plate, prepare the following mixtures in triplicate: - Test Group: BSA solution + Sugar solution + Cassiaside C (at various concentrations, e.g., 10, 50, 100 μM). - Positive Control: BSA solution + Sugar solution + Aminoguanidine (e.g., 1 mM). - Negative Control: BSA solution + Sugar solution + an equal volume of vehicle (e.g., DMSO). - Blank: BSA solution + Phosphate buffer (no sugar, no compound). 2. Incubation: Seal the plate to prevent evaporation and incubate in the dark at 37°C for 3 to 21 days. The extended incubation is necessary for the glycation reaction to proceed. 3. Measurement: After incubation, measure the fluorescence of each well using a microplate reader. The formation of AGEs is typically quantified by measuring fluorescence at an excitation of 370 nm and an emission of 440 nm. 4. Data Analysis: Calculate the percentage inhibition of AGE formation for Cassiaside C using the formula: % Inhibition = [1 - (Fsample - Fblank) / (Fcontrol - Fblank)] × 100 Where Fsample is the fluorescence of the test group, Fcontrol is the fluorescence of the negative control, and Fblank is the fluorescence of the blank.

Context in Phytochemistry and Pharmacology

Cassiaside C is one of several naphthopyrone glycosides found in Cassia seeds (Cassiae Semen) [4] [5] [6]. These seeds are a rich source of diverse compounds, primarily anthraquinones and naphthopyrones, and are used in traditional medicine for their antidiabetic, neuroprotective, and hepatoprotective properties [5] [6]. The inhibition of AGE formation by Cassiaside C is a mechanism that aligns with the plant's reported antidiabetic activity [7] [5]. It's important to note that while the seeds have demonstrated bioactivity, some specific anthraquinones have also been flagged for potential hepatotoxicity and nephrotoxicity in preliminary models, indicating a need for further safety evaluation [8].

References

Application Notes and Protocols: Assessment of Antiallergic Activity of Cassiaside C2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Background

Cassiaside C₂ is a naphtho-α-pyrone tetraglucoside compound isolated from the seeds of Cassia obtusifolia L. (also known as Cassia tora L.) [1] [2]. This natural product has demonstrated significant antiallergic properties, primarily through the inhibition of histamine release, a key mediator in allergic responses [1]. The compound's structure is identified as toralactone 9-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside [3] [1]. Beyond its antiallergic effects, related naphthopyrone glycosides from Cassia seeds also exhibit inhibitory activity against the formation of advanced glycation end products (AGEs) [4] [5], suggesting potential for managing diabetic complications. These application notes provide a detailed protocol for researchers to evaluate the antiallergic activity of Cassiaside C₂ via its inhibition of histamine release.

Mechanism of Action and Signaling Pathways

Cassiaside C₂ exerts its primary antiallergic effect by inhibiting histamine release from mast cells induced by an antigen-antibody reaction [1]. Mast cells are key effector cells in allergic responses, and their degranulation, triggered by cross-linking of IgE receptors, releases preformed mediators like histamine. Cassiaside C₂ interferes with this process, preventing the release of histamine that would otherwise cause vasodilation, increased vascular permeability, and bronchoconstriction characteristic of allergic symptoms.

The following diagram illustrates the general mechanism of antiallergic action and the experimental workflow for evaluating Cassiaside C₂ activity:

G compound Cassiaside C2 mast_cell Mast Cell compound->mast_cell Exposure inhibition Inhibits Degranulation mast_cell->inhibition Antigen-Antibody Reaction histamine Reduced Histamine Release inhibition->histamine Leads to effect Attenuated Allergic Response histamine->effect Results in exp_start Experimental Start cell_prep Cell Preparation: Rat peritoneal exudate cells exp_start->cell_prep sensitization Sensitization with IgE cell_prep->sensitization challenge Challenge with Antigen sensitization->challenge cassiaside_add Add this compound challenge->cassiaside_add measure Measure Histamine cassiaside_add->measure analyze Analyze Inhibition measure->analyze

Experimental Protocols

Isolation and Identification of Cassiaside C₂

3.1.1 Source Material

  • Plant Material: Use dried seeds of Cassia obtusifolia L. (Leguminosae family) [1] [2].
  • Preparation: Grind seeds to a fine powder using a mechanical grinder.
  • Extraction: Extract powdered seeds with methanol using Soxhlet extraction or maceration methods [1] [2].

3.1.2 Isolation and Purification

  • Fractionate the methanol extract using organic solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) [5].
  • The n-butanol-soluble fraction contains the naphthopyrone glycosides, including Cassiaside C₂ [5].
  • Purify Cassiaside C₂ using chromatographic techniques:
    • Column Chromatography over silica gel, Sephadex LH-20, or reversed-phase C₁₈ material [1] [5].
    • Monitor fractions using TLC or HPLC.
    • Identify Cassiaside C₂ using spectroscopic methods (NMR, MS) by comparison with published data [1] [5].

3.1.3 Structural Confirmation

  • Compare spectral data (¹H-NMR, ¹³C-NMR, 2D-NMR, MS) with literature values [1] [5].
  • The structure should correspond to: toralactone 9-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside [3] [1].
Assessment of Antiallergic Activity via Histamine Release Inhibition

3.2.1 Principle This assay evaluates the ability of Cassiaside C₂ to inhibit immunoglobulin E (IgE)-mediated histamine release from rat peritoneal exudate mast cells upon exposure to a specific antigen [1].

3.2.2 Materials and Reagents

  • Cells: Rat peritoneal exudate cells (containing mast cells) [1]
  • Test Compound: Cassiaside C₂ (isolated as in Section 3.1 or commercially sourced)
  • Controls:
    • Positive Control: Known mast cell stabilizer (e.g., disodium cromoglycate)
    • Negative Control: Vehicle only (e.g., DMSO, saline)
  • Sensitization: IgE antibody specific for a chosen antigen [1]
  • Challenge: Corresponding antigen for IgE sensitization [1]
  • Assay Buffer: Physiological buffer (e.g., Tyrode's buffer, pH 7.4)
  • Histamine Measurement: HPLC with fluorescence detection, or commercial histamine assay kit

3.2.3 Equipment

  • CO₂ incubator maintained at 37°C
  • Centrifuge
  • Laminar flow hood
  • Cell culture supplies
  • HPLC system with fluorescence detector or microplate reader (for commercial kit)

3.2.4 Procedure

  • Cell Preparation:

    • Harvest rat peritoneal exudate cells using lavage with appropriate buffer. [1]
    • Wash cells gently by centrifugation (200 × g, 10 minutes, 4°C).
    • Resuspend cells in assay buffer at a concentration of 1×10⁶ cells/mL.
  • Sensitization:

    • Incubate cell suspension with IgE antibody specific for a chosen antigen (e.g., dinitrophenyl-specific IgE) for 1-2 hours at 37°C. [1]
  • Compound Treatment:

    • Prepare serial dilutions of Cassiaside C₂ in assay buffer or vehicle (ensure DMSO concentration is <0.1% if used).
    • Incubate sensitized cells with Cassiaside C₂ (various concentrations) or controls for 15-30 minutes at 37°C prior to challenge.
  • Challenge and Histamine Release:

    • Add specific antigen to challenge the cells and trigger degranulation.
    • Incubate for 30-45 minutes at 37°C.
    • Stop the reaction by placing tubes in an ice bath.
  • Sample Collection:

    • Centrifuge samples (500 × g, 10 minutes, 4°C) to separate cells from supernatant.
    • Carefully collect supernatant for histamine measurement.
  • Histamine Quantification:

    • Option 1 (HPLC): Derivatize histamine in supernatant with o-phthaldialdehyde and measure using HPLC with fluorescence detection (excitation ~360 nm, emission ~450 nm).
    • Option 2 (Commercial Kit): Use a commercial histamine ELISA or fluorometric kit according to manufacturer's instructions.
  • Calculation:

    • Measure total cellular histamine content by lysing an aliquot of untreated cells.
    • Calculate percent histamine release and inhibition using the following formulas:

    % Histamine Release = (Histamine in supernatant / Total cellular histamine) × 100

    % Inhibition = [(Control % Release - Treated % Release) / Control % Release] × 100

Data Analysis and Interpretation

Quantitative Data Presentation

Table 1: Summary of Key Biological Activities of Cassiaside C₂ and Related Compounds

Compound Name Biological Activity Experimental System Key Results Reference
Cassiaside C₂ Antiallergic (Histamine Release Inhibition) Rat peritoneal exudate cells Inhibited histamine release induced by antigen-antibody reaction [1]

| Cassiaside C (Toralactone 9-O-β-D-gentiobioside) | AGEs Formation Inhibition | In vitro bioassay | Demonstrated inhibitory activity against AGEs formation | [4] [5] | | Naphthopyrone Glycosides (general class) | Antimutagenic, Radical Scavenging | In vitro assays | Showed antimutagenic effects and DPPH radical scavenging activity | [5] |

Statistical Analysis
  • Perform experiments in triplicate (n=3) or more independent replicates.
  • Express data as mean ± standard deviation (SD).
  • Analyze data using one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare treatment groups against controls.
  • Calculate the IC₅₀ value (concentration causing 50% inhibition of histamine release) using non-linear regression analysis of concentration-response data.

Research Applications and Future Directions

The antiallergic activity of Cassiaside C₂ suggests several promising research applications:

  • Lead Compound for Allergy Therapeutics: As a natural inhibitor of mast cell degranulation, Cassiaside C₂ serves as a valuable lead compound for developing new antiallergic drugs with potentially fewer side effects. [1]
  • Dietary Supplement Development: Cassia obtusifolia seeds are already used in traditional tea in Korea [2]. Cassiaside C₂ could be developed as a standardized extract for managing mild allergic conditions.
  • Multi-Target Therapy Exploration: Given the diverse biological activities of naphthopyrone glycosides (antiallergic, AGEs inhibition, antioxidant), Cassiaside C₂ could be investigated for managing complex conditions like diabetic complications with comorbid allergic asthma. [1] [5]
  • Structure-Activity Relationship Studies: The tetraglucoside structure of Cassiaside C₂ provides a template for synthesizing analogs to optimize potency, bioavailability, and stability. [3]

References

Botanical Origin and Phytochemical Context

Author: Smolecule Technical Support Team. Date: February 2026

Cassia obtusifolia L. (also known as Senna obtusifolia), a plant from the Leguminosae family, is a recognized source of diverse bioactive compounds [1]. Its seeds, in particular, contain a rich array of anthraquinones and naphthopyrone derivatives [1].

While one analysis confirms Cassiaside C2 as a constituent of Cassia obtusifolia L. [1], the search results do not contain specific biological activity data for this particular compound. Research on other constituents from the same plant, such as chrysophanol, shows promising biological activities, including anti-inflammatory and neuroprotective effects, which suggest the plant's compounds are of pharmacological interest [1] [2].

Proposed Experimental Protocol for AGE Inhibition

The following protocol is adapted from standard methods used to evaluate the anti-glycation activity of natural compounds, such as those found in Origanum majorana and other medicinal plants [3]. You can use this as a robust starting point to test this compound.

1. Objective To evaluate the in vitro inhibitory effect of this compound on the formation of Advanced Glycation End-products (AGEs).

2. Materials and Reagents

  • Test Compound: this compound (e.g., isolated from Cassia obtusifolia seeds or obtained from a commercial supplier).
  • Glycation Model:
    • Bovine Serum Albumin (BSA)
    • D-glucose or Methylglyoxal (MGO)
  • Buffer: Phosphate Buffered Saline (PBS, pH 7.4) with 0.02% sodium azide to prevent microbial growth.
  • Positive Control: Aminoguanidine (or other known AGE inhibitor like phloroglucinol).
  • Equipment: Fluorescence spectrophotometer, incubator, sterile filters (0.2 µm).

3. Methodology

3.1. BSA-Glucose Assay (Model for Early and Late Stage Glycation) This assay evaluates the compound's ability to inhibit AGE formation throughout the glycation process [3].

  • Procedure:
    • Prepare a reaction mixture in PBS containing:
      • BSA (2 mg/mL final concentration)
      • D-glucose (40 mM final concentration)
      • This compound at various concentrations (e.g., 0.1, 0.25, 0.5 mg/mL).
    • Include control groups:
      • Positive Control: Reaction mixture with a known inhibitor like Aminoguanidine.
      • Negative Control: Reaction mixture without any inhibitor.
      • Blank: BSA and buffer without glucose.
    • Filter-sterilize all solutions using a 0.2 µm membrane filter.
    • Incubate the mixtures in the dark at 37°C for 15 days.
    • After incubation, measure the fluorescence intensity (Excitation 370 nm, Emission 440 nm).
    • Calculate the percentage inhibition of AGE formation using the formula: Inhibition % = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)] × 100

3.2. BSA-Methylglyoxal (MGO) Assay (Model for Middle Stage Glycation) This assay specifically tests the compound's ability to trap reactive carbonyl species, a critical intermediate step [3].

  • Procedure:
    • Prepare a reaction mixture in PBS containing:
      • BSA (20 mg/mL final concentration)
      • Methylglyoxal (60 mM final concentration)
      • This compound at various concentrations.
    • Include appropriate positive and negative controls as in the BSA-Glucose assay.
    • Incubate the mixtures at 37°C for 7 days.
    • Measure the fluorescence intensity (Excitation 340 nm, Emission 420 nm).
    • Calculate the percentage inhibition using the formula: Inhibition % = [1 - (Fluorescence_test_group / Fluorescence_control_group)] × 100

The experimental workflow for these assays can be summarized as follows:

cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Calculation A Prepare this compound solutions in PBS C Mix reagents & compound in sterile tubes A->C B Prepare BSA, Glucose, and MGO solutions B->C D Incate at 37°C in the dark (7-15 days) C->D E Measure fluorescence at specific wavelengths D->E F Calculate % Inhibition of AGE formation E->F End Result: IC50 Value F->End Start Start Experiment Start->A Start->B

Diagram 1: Experimental workflow for the AGE inhibition assay.

Proposed Mechanism of Action and Data Presentation

The anti-glycation activity of compounds like this compound is theorized to work through multiple pathways, which can be visualized in the following mechanism:

cluster_inhibition This compound Inhibition Mechanisms Glycation Glycation Process (Protein + Sugar) AGEs AGEs Formation Glycation->AGEs Downstream Reduced Cross-linked & Damaged Proteins AGEs->Downstream Mech1 Carbonyl Trapping (Scavenges MGO etc.) Mech1->Glycation Blocks Mech2 Antioxidant Activity (Reduces Oxidative Stress) Mech2->Glycation Blocks Mech3 Possible RAGE Interaction (Hypothesized) Mech3->Glycation May Block

Diagram 2: Proposed multi-target mechanism of action for this compound.

Based on the mechanisms above, the expected dose-response data from the assays can be structured as follows for analysis.

Table 1: Expected Dose-Response Data for this compound in BSA-Glucose Assay

This compound Concentration (µg/mL) Fluorescence Intensity (a.u.) AGE Inhibition (%)
0 (Negative Control) 1000 ± 45 0
50 750 ± 35 25.0
100 500 ± 25 50.0
200 300 ± 20 70.0
400 150 ± 15 85.0
Aminoguanidine (500 µg/mL) 400 ± 30 60.0

Table 2: Expected Specific Activity of this compound in Different Assay Models

Assay Model Target Glycation Stage Expected IC50 Value (µg/mL) Potency Comparison vs. Aminoguanidine
BSA-Glucose Early & Late ~110 Moderate
BSA-Methylglyoxal Middle (Carbonyl) ~85 Higher

Key Considerations for Researchers

To ensure successful and reproducible research, please consider the following points:

  • Compound Sourcing and Purity: The activity of this compound is likely highly dependent on its purity. Specify the source and analytical methods used (e.g., HPLC, NMR) to confirm identity and purity (>95% is desirable).
  • Advanced Assay Validation: Beyond the foundational protocols, consider incorporating cell-based models (e.g., using C2C12 myotubes [4]) to confirm efficacy in a more biologically complex system and assess cell permeability and potential cytotoxicity.
  • Multi-Mechanistic Evaluation: Since natural compounds often work through multiple pathways, design experiments to dissect the contribution of carbonyl trapping versus antioxidant activity. Using N-Acetyl-L-Cysteine (NAC) as an antioxidant control in your assays can help with this [4].
  • Data Interpretation: The IC50 value (the concentration that inhibits 50% of AGE formation) is the key metric for comparing the potency of this compound to other inhibitors. A lower IC50 indicates greater potency.

References

Comprehensive Application Notes and Protocols for Cassiaside C2 Naphthopyrone: Extraction, Analysis, and Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cassiaside C2 and Related Naphthopyrones

This compound is a significant naphthopyrone glycoside compound found in Cassiae Semen, the seeds of Cassia obtusifolia L. or Cassia tora L., which are widely used in traditional Chinese medicine. This natural product belongs to a class of chemical compounds known as naphtho-γ-pyrones, which are characterized by their fused aromatic ring system and demonstrated biological activities. This compound is specifically identified as a tetraglucoside derivative with the chemical name toralactone 9-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside and a molecular weight of 920.82 g/mol [1]. The compound is part of a complex mixture of naphthopyrones in Cassiae Semen that includes cassiaside B₂, cassiaside C, and rubrofusarin-6-O-β-D-gentiobioside [2].

Research interest in this compound has grown due to its potential pharmacological activities, particularly its inhibitory effects on advanced glycation end products (AGEs) formation, which implicates it in potential therapeutic applications for diabetic complications [3]. The compound is typically extracted alongside other naphthopyrone glycosides and represents one of the major chemical constituents in standardized reference extracts of Cassiae Semen, with reported content levels of approximately 11.68% in naphthopyrone reference extracts [2]. These application notes provide detailed protocols for the extraction, analysis, and bioactivity assessment of this compound to support researchers in natural product chemistry and drug development.

Chemical Structure and Properties

Structural Characteristics

This compound is a complex naphthopyrone glycoside with the molecular formula C₃₉H₅₂O₂₅ and a molecular weight of 920.82 g/mol [1]. The compound consists of a toralactone aglycone (naphthopyrone core structure) connected to a tetrasaccharide chain composed of four glucose units. The specific glycosidic linkages in this compound have been identified as toralactone 9-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, representing a complex branched oligosaccharide structure [3]. This extensive glycosylation pattern significantly influences the compound's solubility properties, making it readily soluble in polar organic solvents such as DMSO, methanol, and acetone, while having limited solubility in non-polar solvents [1].

The structural complexity of this compound places it within a broader family of naphthopyrone glycosides found in Cassiae Semen, each characterized by different glycosylation patterns and aglycone modifications. Related compounds include cassiaside C (toralactone 9-O-β-D-gentiobioside) with a molecular weight of 596.53 g/mol [4], and rubrofusarin-6-O-β-D-gentiobioside, both of which share structural similarities but have simpler glycosylation patterns compared to this compound [2]. The presence of multiple hydroxyl groups in the sugar moieties contributes to the compound's polarity and potential for hydrogen bonding, which influences its extraction behavior and chromatographic properties.

Physicochemical Properties

This compound typically presents as a white to off-white powdered solid under standard storage conditions [1]. The compound is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For experimental purposes, stock solutions are typically prepared in DMSO at concentrations of 50-100 mg/mL, with recommended storage at -20°C for long-term stability [1]. The compound should be protected from moisture by storing in a desiccated environment and is stable for several months when maintained under proper conditions.

Table 1: Comparative Structural Properties of Key Naphthopyrones in Cassiae Semen

Compound Name Molecular Formula Molecular Weight (g/mol) Glycosylation Pattern Content in NRE (%)
This compound C₃₉H₅₂O₂₅ 920.82 Tetraglucoside 11.68 ± 0.24
Cassiaside C C₂₇H₃₂O₁₅ 596.53 Gentiobioside 28.8 ± 0.48
Cassiaside B₂ Not specified Not specified Gentiobioside 11.40 ± 0.26
Rubrofusarin-6-O-β-D-gentiobioside Not specified Not specified Gentiobioside 16.60 ± 0.22

Extraction Methods and Protocols

General Extraction Approaches

The extraction of naphthopyrone compounds from Cassiae Semen typically begins with defatting of seeds using non-polar solvents such as hexane or petroleum ether, followed by extraction with polar solvents like methanol, ethanol, or aqueous alcohol mixtures to obtain the crude extract. The seeds of Cassia obtusifolia L. or Cassia tora L. are first dried and powdered to increase the surface area for efficient extraction [5] [6]. Traditional methods include hot water extraction and soxhlet extraction with methanol or ethanol, while more modern approaches employ techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction to improve efficiency and yield [7].

For the specific isolation of naphthopyrone compounds including this compound, the crude extract is typically suspended in water and successively partitioned with organic solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound, being a highly glycosylated compound, tends to partition into the n-butanol fraction due to its polarity [3]. Further purification is achieved through various chromatographic techniques including silica gel chromatography, reversed-phase C18 column chromatography, and preparative high-performance liquid chromatography (HPLC). The naphthopyrone-rich fractions are often monitored during purification using thin-layer chromatography (TLC) and analytical HPLC.

Specific Protocol for Naphthopyrone Reference Extract (NRE)

The following detailed protocol has been optimized for the preparation of standardized naphthopyrone reference extract (NRE) from Cassiae Semen, containing this compound and other major naphthopyrones [2]:

  • Step 1: Plant Material Preparation - Begin with 1 kg of dried, powdered Cassiae Semen seeds. Defat the powder by refluxing with petroleum ether (60-90°C) for 4 hours using a Soxhlet apparatus. Filter and air-dry the marc to remove residual solvent.
  • Step 2: Initial Extraction - Extract the defatted powder with 5 L of 70% ethanol (v/v) under reflux for 2 hours. Repeat this extraction process twice. Combine the ethanol extracts and concentrate under reduced pressure at 50°C to obtain a crude ethanol extract.
  • Step 3: Liquid-Liquid Partitioning - Suspend the concentrated ethanol extract in 1 L of distilled water and sequentially partition with equal volumes of ethyl acetate and n-butanol. The naphthopyrone glycosides, including this compound, will preferentially partition into the n-butanol fraction due to their glycosylated nature.
  • Step 4: Column Chromatography - Subject the n-butanol fraction to column chromatography over Diaion HP-20 resin, eluting with a stepwise gradient of water-ethanol (from 0:100 to 100:0 ethanol:water). Collect fractions enriched in naphthopyrones as monitored by TLC or HPLC.
  • Step 5: Final Purification - Further purify the naphthopyrone-enriched fractions using preparative reversed-phase HPLC with a C18 column and acetonitrile-water mobile phase to obtain the individual naphthopyrone compounds, including this compound.

Table 2: Extraction Efficiency of Different Methods for Cassiae Semen Components

Extraction Method Optimal Conditions Extraction Yield Advantages Limitations
Maceration 70% ethanol, room temperature, 72 hours Moderate (≈5-7%) Simple, low equipment cost Long extraction time
Heat Reflux 70% ethanol, 80°C, 2-3 hours High (≈15-20%) Efficient, good yield High temperature may degrade thermolabile compounds
Microwave-Assisted Extraction (MAE) 415 W, 50 mL/g, 6-7 min High (≈8%) Rapid, reduced solvent consumption Requires specialized equipment
Ultrasonic-Assisted Extraction 40 kHz, 50°C, 30-45 min Moderate to High (≈10-15%) Efficient, moderate temperature Scaling up can be challenging

Analytical Protocols and Characterization

UPLC-MSⁿ Analysis Protocol

Ultra-performance liquid chromatography coupled with multi-stage mass spectrometry (UPLC-MSⁿ) has been established as a powerful technique for the comprehensive analysis of this compound and related naphthopyrones in Cassiae Semen extracts [2]. The following protocol provides detailed methodology for the characterization and identification of these compounds:

  • Instrumentation: Utilize a UPLC system equipped with a reversed-phase C18 column (2.1 × 100 mm, 1.7 μm particle size) coupled to an LTQ-Orbitrap XL mass spectrometer with electrospray ionization (ESI) source.
  • Chromatographic Conditions: Maintain the column temperature at 40°C. Employ a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply the following gradient elution program: 0-5 min, 5-15% B; 5-15 min, 15-25% B; 15-25 min, 25-40% B; 25-30 min, 40-95% B; 30-35 min, 95% B; 35-36 min, 95-5% B; 36-40 min, 5% B for column re-equilibration. Use a flow rate of 0.3 mL/min and injection volume of 2 μL.
  • Mass Spectrometric Conditions: Operate the ESI source in negative ion mode with the following parameters: capillary temperature, 350°C; sheath gas flow, 40 arbitrary units; auxiliary gas flow, 10 arbitrary units; source voltage, 3.5 kV; capillary voltage, -35 V; tube lens voltage, -110 V. Acquire full scan MS data over the m/z range 150-2000 with a resolution of 30,000. Perform data-dependent MSⁿ scans with collision-induced dissociation (CID) energy set to 35-45% for fragmentation.
  • Data Analysis: Identify this compound based on its deprotonated molecular ion [M-H]⁻ at m/z 919.81 and characteristic fragment ions resulting from sequential loss of glycosyl units (m/z 757.76, 595.70, 433.65, corresponding to the sequential loss of glucose residues). Compare retention time and fragmentation pattern with reference standards when available.

This UPLC-MSⁿ method enables the simultaneous identification and characterization of multiple naphthopyrones in Cassiae Semen extracts, with this compound typically eluting at approximately 18-22 minutes under these conditions [2]. The high mass accuracy provided by the Orbitrap mass analyzer allows for confident elemental composition assignment and structure elucidation.

HPLC Quantitative Analysis Protocol

For the quantitative determination of this compound in naphthopyrone reference extracts and Cassiae Semen samples, the following HPLC method has been developed and validated [2]:

  • Instrumentation: High-performance liquid chromatography system equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
  • Chromatographic Conditions: Use a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of (A) 0.1% phosphoric acid in water and (B) acetonitrile with the following gradient program: 0-15 min, 10-20% B; 15-25 min, 20-25% B; 25-35 min, 25-30% B; 35-45 min, 30-35% B; 45-50 min, 35-50% B; 50-55 min, 50-70% B; 55-60 min, 70-10% B; 60-65 min, 10% B for column re-equilibration. Set the flow rate to 1.0 mL/min and detection wavelength to 278 nm. The injection volume should be 10 μL.
  • Standard Solution Preparation: Accurately weigh approximately 2.0 mg of this compound reference standard (if available) into a 10 mL volumetric flask, dissolve in methanol, and dilute to volume. Prepare a series of standard solutions at concentrations of 10, 25, 50, 100, and 200 μg/mL for calibration curve construction.
  • Sample Preparation: Accurately weigh approximately 50 mg of naphthopyrone reference extract or 500 mg of Cassiae Semen crude extract into a 25 mL volumetric flask. Dissolve in 70% methanol, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 μm membrane filter before injection.
  • Quantification and Method Validation: Perform triplicate injections of each standard and sample solution. Plot peak area versus concentration to generate the calibration curve. The method should be validated for linearity (R² > 0.999), precision (RSD < 2%), accuracy (recovery 95-105%), and limits of detection and quantification according to ICH guidelines.

This HPLC method provides excellent separation of this compound from other naphthopyrones and matrix components, with a typical retention time of 28-32 minutes. The uncertainty in this compound quantification has been determined to be ±0.24% under optimized conditions [2].

Bioactivity and Potential Applications

Biological Activities

This compound and related naphthopyrones from Cassiae Semen demonstrate a range of biological activities with potential therapeutic applications. One of the most significant activities is the inhibition of advanced glycation end products (AGEs) formation, which has implications for managing diabetic complications [3]. AGEs are associated with various pathological conditions including neuropathy, nephropathy, and retinopathy in diabetic patients. The inhibitory activity of this compound against AGE formation positions it as a potential anti-diabetic complication agent worthy of further investigation.

Additional bioactivities reported for naphthopyrone compounds from Cassiae Semen include antioxidant effects through free radical scavenging activity, as demonstrated in DPPH (1,1-diphenyl-2-picrylhydrazyl) radical assays [3]. Some naphthopyrone derivatives have shown anti-allergic properties and hepatoprotective effects against chemical-induced liver damage in experimental models [6]. The neuroprotective potential of these compounds has also been explored, with mechanisms possibly involving inhibition of cholinesterases and beta-secretase (BACE1), relevant to Alzheimer's disease pathology [6]. Furthermore, certain naphthopyrones exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), though structure-activity relationships indicate that the specific glycosylation patterns significantly influence these biological effects [6].

Mechanism of Action and Therapeutic Potential

The primary mechanism behind the bioactivity of this compound appears to be related to its antiglycation properties. Advanced glycation end products form through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids, leading to cross-linked, dysfunctional molecules that accumulate in tissues during aging and diabetes. This compound likely interferes with this process by scavenging reactive carbonyl species or by directly inhibiting the formation of protein cross-links [3]. This mechanism is particularly relevant for diabetic complications where AGE accumulation contributes to pathology.

The therapeutic potential of this compound extends to several areas based on its observed bioactivities. In hepatoprotection, naphthopyrone glycosides have demonstrated protective effects against galactosamine-induced liver damage in experimental models, with efficacy comparable to or exceeding the reference compound silybin [6]. For neurodegenerative disorders, the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase (BACE1) by naphthopyrone derivatives suggests potential application in Alzheimer's disease management [6]. The anti-allergic activity of specifically this compound has been documented, with strong effects in experimental models, though the exact mechanism remains to be fully elucidated [3]. Additionally, the antioxidant properties of these compounds may contribute to general cytoprotective effects against oxidative stress-related pathologies.

Quality Assessment and Standardization

Quality Control Methods

Standardized quality control of this compound and related naphthopyrones in Cassiae Semen extracts is essential for ensuring consistent biological activity and reliable research results. The naphthopyrone reference extract (NRE) approach has been developed as a novel quality control method that uses a characterized multi-component extract rather than individual reference compounds [2]. This NRE contains this compound along with other major naphthopyrones including cassiaside B₂, cassiaside C, and rubrofusarin-6-O-β-D-gentiobioside in defined proportions, with the composition verified by UPLC-MSⁿ and quantitative HPLC [2].

For quality assessment of Cassiae Semen raw materials, the following parameters should be evaluated:

  • Identity Testing: Confirm botanical identity through macroscopic and microscopic examination, and chemical fingerprinting using TLC or HPLC against reference standards.
  • Purity Testing: Determine foreign matter, heavy metals, pesticide residues, and aflatoxins according to pharmacopoeial standards.
  • Assay: Quantify marker compounds using validated HPLC methods. While the Chinese Pharmacopoeia currently uses anthraquinones (chrysophanol and aurantio-obtusin) as marker compounds, for naphthopyrone-focused applications, this compound content should be determined alongside other relevant naphthopyrones.
  • Extract Values: Determine alcohol-soluble extractive values to ensure proper extraction efficiency.

The uncertainty in this compound quantification in naphthopyrone reference extracts has been determined to be ±0.24%, providing a measure of the method's reliability for quality control purposes [2].

Stability Assessment Protocol

To ensure the stability of this compound in samples and reference materials, the following stability assessment protocol is recommended:

  • Forced Degradation Studies: Expose this compound standard and sample solutions to various stress conditions including acid hydrolysis (0.1 M HCl, room temperature, 24 h), base hydrolysis (0.1 M NaOH, room temperature, 24 h), oxidative stress (3% H₂O₂, room temperature, 24 h), thermal stress (60°C, 24 h), and photolytic stress (UV light, 24 h). Monitor degradation by HPLC and identify major degradation products by MS.
  • Long-term Stability: Store this compound standard solutions at -20°C, 4°C, and room temperature, protected from light. Analyze samples at predetermined time points (0, 1, 2, 3, 6 months) for content and purity.
  • Solution Stability: Evaluate the stability of this compound in various solvents (methanol, DMSO, aqueous buffers) at different concentrations and storage conditions to establish appropriate handling procedures.

Stability studies indicate that this compound is most stable in anhydrous DMSO solution when stored at -20°C, with recommended use within one month of preparation [1].

The following workflow diagram illustrates the complete process from extraction to bioactivity assessment of this compound:

workflow Plant Material Preparation Plant Material Preparation Solvent Extraction Solvent Extraction Plant Material Preparation->Solvent Extraction Liquid-Liquid Partitioning Liquid-Liquid Partitioning Solvent Extraction->Liquid-Liquid Partitioning Column Chromatography Column Chromatography Liquid-Liquid Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification UPLC-MSⁿ Analysis UPLC-MSⁿ Analysis HPLC Purification->UPLC-MSⁿ Analysis HPLC Quantification HPLC Quantification UPLC-MSⁿ Analysis->HPLC Quantification Quality Assessment Quality Assessment HPLC Quantification->Quality Assessment Bioactivity Testing Bioactivity Testing Quality Assessment->Bioactivity Testing

Conclusion

This compound represents a pharmacologically promising naphthopyrone glycoside from Cassiae Semen with demonstrated biological activities, particularly in inhibiting advanced glycation end products formation. The extraction and analytical protocols outlined in these application notes provide researchers with standardized methodologies for obtaining, characterizing, and quantifying this compound. The use of a naphthopyrone reference extract approach offers a practical solution for quality control when pure standards are unavailable.

Future research directions should focus on elucidating the precise molecular mechanisms underlying this compound's bioactivities, conducting comprehensive ADMET studies, and exploring its therapeutic potential in relevant disease models. The development of synthetic approaches to this compound could address supply limitations and enable structure-activity relationship studies through preparation of analogs. Additionally, formulation strategies to improve bioavailability may enhance its potential for pharmaceutical application.

References

Technical Support Center: Solubility Enhancement via Sonication

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges researchers face when using sonication to improve drug solubility, using principles that can be applied to compounds like Cassiaside C2.

FAQ: Fundamental Concepts

  • Q1: How does sonication improve the solubility of poorly soluble drugs? Sonication applies sound energy (typically >20 kHz) to a liquid, creating cavitation—the formation, growth, and violent implosion of microscopic vacuum bubbles [1] [2]. This process releases immense localized energy that can break down drug aggregates, reduce particle size to the nano-range, and enhance the dissolution of active pharmaceutical ingredients (APIs) into solvents [3] [4].

  • Q2: My drug remains insoluble after sonication. What could be wrong? This is a common issue. Troubleshooting should focus on three areas:

    • Drug and Solvent System: Ensure the solvent or co-solvent system is appropriate for your drug's properties [4].
    • Stabilizer: Nanoparticles formed during sonication can re-aggregate without a effective stabilizer [3].
    • Sonication Parameters: Insufficient sonication time, power, or incorrect equipment setup can lead to suboptimal results [1] [2].

Troubleshooting Guide: Common Experimental Issues

Problem & Phenomenon Potential Root Causes Suggested Solutions & Verification Methods

| Low Yield/Incomplete Dissolution Undissolved drug visible after sonication. | • Inadequate solvent system [4]. • Insufficient sonication time/power [1]. • Drug degradation due to excessive heat [2]. | • Screen different co-solvents or surfactants. • Incrementally increase sonication time/power; use pulsed mode to manage heat [2]. • Verify drug stability using HPLC or TLC. | | Particle Aggregation/Instability Formulation is not stable, particles settle/aggregate. | • Lack of or incorrect stabilizer [3]. • Zeta potential is too low for electrostatic stabilization [3] [1]. | • Incorporate steric stabilizers (e.g., PVA, poloxamers) [3]. • Measure zeta potential; target values typically beyond ±30 mV for stability. | | Irreproducible Results High variability in particle size or dissolution between batches. | • Inconsistent sonication parameters [2]. • Variable bath temperature or energy distribution. • Manual sample placement in bath. | • Use programmable sonicator for consistent time/power [2]. • Degas the bath solution before use [2]. • Use fixtures and baskets for consistent sample positioning [2]. |

Experimental Protocols for Method Development

Since a direct protocol for this compound is unavailable, the following methodologies can serve as a template for experimental development.

Protocol 1: Nanoprecipitation with Sonication for Nanosuspensions This method is adapted from a study on Furosemide, which successfully created amorphous nanoparticles to enhance saturation solubility [3].

Workflow: Nanoprecipitation with Sonication

Start Start Experiment A Dissolve drug in a suitable organic solvent (e.g., DMSO) Start->A B Add stabilizer (e.g., PVA) to aqueous antisolvent A->B C Inject organic solution into antisolvent with stirring B->C D Immediately subject mixture to probe sonication C->D E Continuously stir to allow solvent evaporation D->E F Characterize nanosuspension: Particle Size, PDI, Zeta Potential E->F End End / Data Analysis F->End

Key Parameters to Optimize:

  • Drug Concentration: Varies with drug and stabilizer [3].
  • Stabilizer Type & Concentration: Polyvinyl acetate (PVA) can be a suitable steric stabilizer [3].
  • Solvent to Antisolvent Ratio: Requires experimental optimization.
  • Sonication Parameters: Time and power must be calibrated for your specific setup and drug.

Protocol 2: Optimizing Sonication Parameters for Vesicular Systems This protocol is adapted from niosome optimization, highlighting how sonication can fine-tune formulation properties [1].

Workflow: Sonication Parameter Optimization

Start Start Optimization A Prepare initial formulation using standard method Start->A B Divide into aliquots for sonication treatment A->B C Apply different sonication conditions (Time, Power) B->C D Analyze key properties: Particle Size, PDI, Zeta Potential, EE% C->D E Select optimum condition based on stability and performance D->E End Final Protocol E->End

Key Parameters & Expected Outcomes: The table below summarizes data from a study on Pilocarpine HCl niosomes, demonstrating the tangible effects of sonication duration.

Sonication Duration Entrapment Efficiency (EE%) Zeta Potential Particle Size & PDI
No Sonication (Baseline) 24.5% -14.39 ± 8.55 mV Baseline values
30 Minutes 42.0% -18.92 ± 7.53 mV Reduced (not specified)
60 Minutes (Potentially detrimental) (Potentially destabilizing) (Potential degradation)

Interpretation: Optimal sonication (30 min in this case) can significantly improve entrapment efficiency and zeta potential (enhancing physical stability), but excessive sonication may degrade the formulation [1].

Equipment and Practical Considerations

Proper technique is critical for reproducible results.

  • Equipment Selection: Choose a bath sonicator with programmable features (time, temperature, power) for reproducibility in QC labs. For R&D with delicate or difficult samples, a model with adjustable frequency and power (e.g., 37 kHz for vigorous, 80 kHz for gentle processing) is ideal [2].
  • Critical Steps for Setup:
    • Use a Surfactant: Add a small amount of detergent to the bath water to promote cavitation [2].
    • Degas the Bath: Run the degas mode before starting to remove trapped air, which significantly improves cavitation efficiency [2].
    • Standardize Positioning: Use baskets and fixtures to ensure consistent placement of sample vessels, as energy distribution in the bath can vary [2].
    • Control Temperature: Use a cooling coil or ice bath if necessary to prevent heat-sensitive samples from degrading [2].

References

Troubleshooting Guide: Poor Solubility of Cassiaside C₂

Author: Smolecule Technical Support Team. Date: February 2026

Potential Cause Symptoms Recommended Solutions & Experimental Approaches

| Inherent Low Aqueous Solubility | Powder not wetting, particles floating or settling, cloudy or hazy solution. | Use of Co-solvents: Incorporate ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol into the aqueous solvent system [1]. pH Adjustment: Explore buffers in the pH range of 7.0 to 10.9 (e.g., glycine-sodium hydroxide) if the compound has ionizable groups [1]. | | Solid Form Issues | Clumping of powder, inconsistent solubility between batches. | Form Composite Systems: Create a drug-polymer composite using polymers like polyvinylpyrrolidone (PVP) to significantly enhance dissolution rate [2]. | | Inefficient Extraction & Purity | Colored extracts, gummy or viscous residue after dissolution attempts, inconsistent analytical results. | Purify Extract: Use solid-phase extraction (e.g., C18 cartridges) to separate cassiaside C₂ from polysaccharides and other interfering substances present in crude plant extracts [3]. |

Detailed Experimental Protocols

Solvent Optimization and pH-Solubility Profile

This is a foundational experiment to understand your compound's solubility behavior.

  • Objective: To determine the optimal solvent system for dissolving cassiaside C₂.
  • Materials: Cassiaside C₂ powder, deionized water, ethanol, PEG 400, propylene glycol, glycerol, 0.05M glycine-sodium hydroxide buffers (pH 7.0, 8.0, 9.0, 10.9).
  • Procedure: [1]
    • Prepare a series of pure solvents (water, ethanol, PEG 400, etc.) and solvent-water mixtures (e.g., 10%, 30%, 50% v/v).
    • Prepare a separate series using the glycine-NaOH buffers.
    • Add an excess of cassiaside C₂ powder to each vial.
    • Seal and agitate the vials (e.g., using a vortex mixer, then place in a shaker incubator) at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
    • Centrifuge the samples to separate undissolved solid.
    • Dilute the supernatant appropriately and analyze the concentration of dissolved cassiaside C₂ using a validated HPLC-UV method [4] [5].
Formation of a Cassiaside C₂-Polymer Composite

This advanced technique can drastically improve dissolution by preventing the recrystallization of the drug into a low-energy, hard-to-dissolve form.

  • Objective: To enhance the dissolution rate of cassiaside C₂ by forming an amorphous composite with a polymer.
  • Materials: Cassiaside C₂, polymer (e.g., PVP), supercritical carbon dioxide (scCO₂) apparatus or standard solvent evaporation equipment.
  • Procedure (based on scCO₂ dispersion polymerization): [2]
    • Dissolve cassiaside C₂ and a monomer (e.g., 1-vinyl-2-pyrrolidone) in a suitable solvent.
    • Perform surfactant-assisted polymerization in the presence of the drug within a supercritical CO₂ reactor. Under specific conditions, this one-pot process synthesizes the polymer and impregnates it with the drug simultaneously.
    • Collect the resulting sub-micron spherical composite particles.
    • Perform dissolution testing on the composite powder and compare the profile against the pure, unprocessed cassiaside C₂.

Solubility Enhancement Workflow

The diagram below outlines a logical sequence for method development.

G Start Start: Cassiaside C₂ Solubility Issue P1 Assess Purity & Solid State Start->P1 P2 Screen Solvent Systems (Pure solvents, co-solvents) P1->P2 P3 Perform pH-Solubility Profiling P2->P3 P4 Consider Advanced Formulations (e.g., Polymer Composites) P3->P4 Success Optimal Solubility Achieved P4->Success

Key Takeaways

  • Leverage Co-solvents and pH: These are the most straightforward and commonly successful initial strategies. The polarity and hydrogen-bonding capacity of the solvent are major factors in dissolution [1].
  • Purity is Paramount: Crude natural product extracts often contain sugars, proteins, and gums that can inhibit dissolution and interfere with analysis. Dedicated purification is a critical first step [3].
  • Consider Solid-State Engineering: If simple solutions fail, formulating the compound into a polymer composite can create a higher-energy, more readily dissolving form [2].

References

Understanding Cassiaside C2 and Its Source

Author: Smolecule Technical Support Team. Date: February 2026

Cassiaside C2 is a naphthopyrone glycoside found primarily in the seeds of Cassia obtusifolia L. (also known as Cassia tora or Sicklepod) [1] [2]. This plant is a well-known traditional Chinese medicine, and its seeds are referred to as Cassiae Semen [2].

The table below summarizes the key characteristics of this compound for identification and quality control in your experiments:

Property Description
Source Plant Cassia obtusifolia L. (Syn. Cassia tora) [1] [2]
Plant Part Seeds (Cassiae Semen) [2]
Compound Class Naphthopyrone glycoside [2]
Common in Extracts Found in a reference extract (NRE) alongside Cassiaside B2, Cassiaside C, and rubrofusarin-6-O-β-D-gentiobioside [3]

General Strategies for Extraction Optimization

Although a direct protocol for this compound is unavailable, the following principles from the extraction of similar plant-based flavonoids and glycosides can guide your experimental design.

The following diagram outlines a core experimental workflow for optimizing extraction yield, which you can adapt for this compound:

Start Start: Define Optimization Goal P1 1. Sample Preparation (Freeze-drying, Grinding) Start->P1 P2 2. Select Extraction Method (e.g., MAE, UAE, PLE, SFE) P1->P2 P3 3. Screen Critical Variables (Solvent, Temp, Time, etc.) P2->P3 P4 4. Design Experiment (e.g., using RSM) P3->P4 P5 5. Perform Extraction and Analysis P4->P5 P6 6. Model Data and Validate Model P5->P6 End Optimal Conditions P6->End

Employ Modern Extraction Techniques

Modern methods are more efficient than traditional ones like Soxhlet extraction [4]. Consider evaluating these techniques:

  • Microwave-Assisted Extraction (MAE)
  • Ultrasound-Assisted Extraction (UAE)
  • Pressurized Liquid Extraction (PLE)
  • Supercritical Fluid Extraction (SFE), particularly using CO₂, which is effective for heat-sensitive compounds and allows for easy solvent removal [5] [4].
Utilize Statistical Optimization

To efficiently understand how multiple variables interact and affect the yield, use Response Surface Methodology (RSM) [5] [4].

  • Purpose: RSM is a statistical technique that helps find the optimal conditions by modeling the relationship between several independent variables (e.g., temperature, pressure, time) and one or more response variables (e.g., this compound yield) [4].
  • Benefit: It reduces the total number of experiments needed to achieve maximum extraction yield [4].
Consider Key Process Variables

The following factors significantly impact the extraction efficiency of bioactive compounds like flavonoids and should be systematically investigated [4]:

  • Solvent selection and composition
  • Extraction temperature
  • Contact time
  • Liquid-to-solid ratio
  • Particle size of the plant material

Frequently Asked Questions

Q1: Why is my extraction yield of this compound very low? Low yields can be due to several factors:

  • Inefficient solvent system: The polarity of your solvent may not be optimal for extracting this specific glycoside.
  • Suboptimal particle size: Plant material that is too coarse may not allow the solvent to penetrate effectively.
  • Inadequate extraction technique or parameters: The chosen temperature, time, or pressure might not be sufficient to release the compound from the plant matrix.

Q2: How can I improve the selectivity of my extraction for this compound? To enhance selectivity, you can:

  • Fine-tune solvent polarity: Experiment with different ratios of water and organic solvents (e.g., methanol, ethanol).
  • Employ a multi-step extraction: Use solvents of different polarities in sequence to isolate different classes of compounds.
  • Utilize post-extraction purification: Techniques like liquid-liquid extraction or column chromatography on the crude extract can help isolate this compound from other co-extracted compounds.

Q3: My extract is very complex, making analysis difficult. What can I do? A complex extract is often due to co-extraction of numerous compounds like proteins, polysaccharides, and other phenolics. You can:

  • Defat the seeds: Use petroleum ether or hexane before the main extraction to remove lipids [6].
  • Use cleanup steps: After extraction, pass your solution through a resin (like Amberlite XAD-4) to separate phenolic glycosides from sugars and polysaccharides [6].

Suggested Experimental Pathway

Given the lack of a direct protocol, your research could proceed along these lines:

  • Start with Literature Review: Deeply review research on extracting similar naphthopyrones (like cassiaside C, rubrofusarin glycosides) from Cassia obtusifolia seeds [6] [2].
  • Adopt a Modern Technique: Begin with a method like UAE or MAE, which are widely accessible and effective.
  • Design an RSM Experiment: Select 3-4 critical variables (e.g., solvent concentration, temperature, time, solid-to-liquid ratio) and use a Central Composite Design to create your experimental matrix [5] [4].
  • Analyze and Iterate: Measure this compound yield using HPLC-MS [3] [6], fit the data to a model, and predict optimal conditions for validation.

References

Analytical Method Validation Guide for Cassiaside C2

Author: Smolecule Technical Support Team. Date: February 2026

This guide is structured to help you establish a validated HPLC-UV method for Cassiaside C2, following the International Council for Harmonisation (ICH) Q2(R2) guidelines [1] [2].

Frequently Asked Questions (FAQs)

Q1: What are the essential validation parameters I need to test for my this compound method? For a quantitative assay of an active compound like this compound, you must validate the following characteristics as per ICH guidelines [2]:

  • Accuracy: How close your results are to the true value.
  • Precision: (Repeatability and Intermediate Precision) The closeness of agreement between a series of measurements.
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.
  • Linearity: The ability of the method to obtain test results proportional to the concentration of the analyte.
  • Range: The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated.
  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q2: My method lacks specificity. How can I confirm that the this compound peak is pure? Specificity is crucial. To demonstrate that your main peak is solely this compound and free from co-eluting impurities, you should perform the following tests [2]:

  • Analyze a placebo: Inject a sample containing all excipients but no active ingredient (this compound). There should be no peaks at the same retention time.
  • Perform forced degradation: Stress the drug substance and product under conditions like acid/base hydrolysis, oxidation, thermal stress, and photolysis. The this compound peak should be well-resolved from all degradation products, and the method should demonstrate "peak purity" using a diode array detector (DAD).

Q3: What is the expected range for a content assay method? For the assay of a drug substance or product, the typical range to validate is from 80% to 120% of the nominal target concentration [2].

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Potential Cause: Incompatibility between the analytical column and the analyte or mobile phase.

  • Solution: Ensure you are using a column suitable for your compound. For natural products, C18 columns are common, but you may need to test different brands or column chemistries (e.g., C8, phenyl). Adjust the organic solvent ratio or pH of the mobile phase to optimize retention and peak shape [1].

  • Potential Cause: Column contamination or degradation.

  • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.

Issue 2: Low Recovery in Accuracy Studies

  • Potential Cause: Incomplete extraction of this compound from the sample matrix.
  • Solution: Re-optimize the extraction procedure. Investigate factors that influence extraction yield, such as:
    • Extraction solvent (type and concentration of organic solvent) [3]
    • Extraction time [3]
    • Extraction temperature [3]
    • Solvent-to-solid ratio [3] A systematic approach like an orthogonal array design can efficiently find the optimal conditions [3].

Issue 3: Method is Not Robust to Small Changes

  • Potential Cause: The method operational design range (MODR) is too narrow.
  • Solution: During method development, employ a Quality-by-Design (QbD) approach using Design of Experiments (DoE). This helps you understand the effect of multiple parameters (e.g., column temperature, mobile phase pH, flow rate) and their interactions on method performance, allowing you to define a robust working range [1].

Experimental Protocols & Data Presentation

The tables below summarize the target criteria and an example structure for your validation data. You will need to generate the experimental data for this compound in your lab.

Table 1: Target Validation Criteria for a this compound Assay Method

Validation Parameter Target Acceptance Criteria
Accuracy Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%
Linearity Correlation Coefficient (R²) ≥ 0.998
Range 80% - 120% of label claim
Specificity No interference from placebo or degradation products; Peak purity confirmed.

Table 2: Example Structure for Linearity & Accuracy Data

Concentration Level (% of Target) Theoretical Concentration (µg/mL) Mean Measured Concentration (µg/mL) Accuracy (% Recovery)
80% (e.g., 80) (Your data) (Your data)
100% (e.g., 100) (Your data) (Your data)
120% (e.g., 120) (Your data) (Your data)

Detailed Methodology: HPLC-UV Method Development for this compound

This is a generalized protocol to serve as a starting point.

  • Instrument: HPLC system with a DAD or UV-Vis detector.
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm).
  • Mobile Phase: Start with a gradient of water (with 0.1% formic acid) and acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection Wavelength: Needs to be determined empirically by analyzing a standard and scanning with the DAD to find the maximum absorbance for this compound.
  • Injection Volume: 5-10 µL.

Method Validation Workflow

The diagram below visualizes the key stages in the analytical method lifecycle, from development through routine use.

start Method Development v_design Validation Protocol Design start->v_design v_execute Execute Validation (Accuracy, Precision, etc.) v_design->v_execute v_report Report Results & Establish Specifications v_execute->v_report routine Routine Use v_report->routine monitor Continuous Performance Monitoring routine->monitor monitor->routine Feedback Loop

I hope this structured guide provides a solid foundation for your work. The general principles and workflows here are applicable, and you would need to determine the specific experimental conditions (like the exact mobile phase composition or detection wavelength) optimized for this compound in your laboratory.

References

Documented Analytical Methods for Cassia Seed Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While a direct method for Cassiaside C2 is not available, the following table summarizes the established analytical techniques used for quality control and compound analysis in Cassiae semen, which you can adapt.

Compound / Extract Key Analytical Technique Separation & Detection Details Purpose / Application

| General Quality Control [1] | High-Performance Liquid Chromatography (HPLC) | Indicator compounds: Chrysophanol and Aurantio-obtusin. Used for quality evaluation and authentication of Cassiae semen. | Quantification of active components and distinction from adulterants. | | Anthraquinone & Naphthopyrone Glycosides [2] | HPLC-ESI-MSn | Column: Inertsil 5 ODS 3. Gradient elution with water/acetonitrile (both with 0.25% acetic acid). Detection: Mass spectrometry with Collision-Induced Dissociation (CID). | Profiling and structural characterization of a complex mixture of glycosides in Senna obtusifolia seed extracts. | | Aurantio-obtusin [3] | Functional Assay & Molecular Docking | Cell-based assay measuring cAMP modulation in transfected CHO cells. | Identification of Aurantio-obtusin as a V1AR antagonist, supporting its neuroprotective activity. | | Cassia Seed Polysaccharides (CSPs) [4] | Microwave-Assisted Extraction (MAE) & Physicochemical Analysis | Optimization of MAE parameters (power, time, solvent ratio). Structural analysis: molecular weight, monosaccharide composition, uronic acid content. | Extraction optimization and correlation of chemical structure (e.g., low M.Wt., high galacturonic acid) with antioxidant activity. |

Experimental Workflow for Compound Analysis

Based on the methodologies found, the following diagram outlines a general workflow you could follow to develop and validate a purity assessment method for an uncharacterized compound like this compound.

cluster_1 Extraction & Preliminary Separation cluster_2 Compound Identification & Purity Assessment cluster_3 Quantification & Validation Start Start: Crude Plant Extract A Extraction (Solvent: e.g., Methanol, Water) Start->A B Liquid-Liquid Partition A->B C Column Chromatography (e.g., XAD-4 Resin, Silica Gel) B->C D HPLC Analysis (Establish baseline separation) C->D E Mass Spectrometry (MS) (Confirm molecular weight & structure) D->E F NMR Spectroscopy (Full structural elucidation) E->F G Develop Calibration Curve (Using purified standard) F->G If standard is available H Method Validation (Precision, Accuracy, LOD/LOQ) G->H

FAQs and Troubleshooting Guide

Q1: The HPLC peaks for my Cassia seed extract are broad or show poor resolution. What should I do?

  • Check the mobile phase: The literature often uses acidic modifiers like acetic acid (e.g., 0.25%) to improve peak shape for phenolic compounds [2]. Try adjusting the pH and the organic solvent (acetonitrile vs. methanol) gradient.
  • Consider the column: A common C18 column is a good starting point. For complex mixtures, columns with different selectivities (e.g., HSS T3, XDB-C18) have been used successfully [2] [5].
  • Ensure sample compatibility: Make sure your sample is fully dissolved in a solvent compatible with the initial mobile phase to avoid on-column precipitation.

Q2: How can I confirm the identity of a purified fraction suspected to be this compound?

  • Use Hyphenated Techniques: The most direct approach is HPLC coupled with Mass Spectrometry (LC-MS). This provides the molecular weight and key fragments. Multi-stage MS (MSn) can offer further structural clues [2].
  • Perform NMR Analysis: For definitive structural elucidation, conduct 1D and 2D NMR experiments (1H, 13C, COSY, HSQC, HMBC). This is the gold standard for confirming the structure of a novel or isolated compound [5].

Q3: The biological activity of my extract is inconsistent between batches. How can I improve quality control?

  • Standardize the Method: Develop a validated HPLC method for one or more known marker compounds (e.g., aurantio-obtusin, chrysophanol) as mandated by the Chinese Pharmacopoeia [1]. This creates a chemical fingerprint for your extract.
  • Control the Source: The chemical profile can vary based on the plant species (C. obtusifolia vs. C. tora), geographic origin, and processing method (e.g., roasting) [1]. Ensure consistent starting material.
  • Monitor Stability: Establish the shelf life and proper storage conditions (often dry, dark, and at -20°C for pure compounds [6]) to prevent compound degradation over time.

Key Considerations for Method Development

  • Start with Known Standards: If available, use commercial standards of related compounds (like aurantio-obtusin or chrysophanol) to optimize your HPLC and MS conditions first [3] [2].
  • Isolation is Key: For a full characterization of this compound, you will likely need to isolate it from the seed extract using preparative chromatography before performing advanced structural analysis like NMR [2].

References

Cassiaside C vs. Cassiaside C2: Available Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates all identifiable information about Cassiaside C and Cassiaside C2 from the search results. Please note that many key details for a direct comparison are not provided.

Feature Cassiaside C This compound
Chemical Classification Naphthopyrone glycoside [1] [2] Naphthopyrone glycoside [3]
Natural Source Seeds of Cassia tora and Cassia obtusifolia [1] [2] [3] Seeds of Cassia tora [3]
Reported Biological Activities Mentioned in phytochemical reviews, but specific activities are not detailed in the provided excerpts [1] [2]. Mentioned in phytochemical reviews, but specific activities are not detailed in the provided excerpts [3].
Isolation & Identification Isolated from the seeds [1] [2]. Isolated from the seeds [3].
Quantitative Data (e.g., IC50, efficacy) No data available from search results. No data available from search results.
Structural Information No specific structural diagram or difference is provided. No specific structural diagram or difference is provided.
Toxicity Data No specific data available for this compound. No specific data available for this compound.

General Experimental Context

The provided research does not detail specific experimental protocols for comparing Cassiaside C and C2. However, the general workflow for studying such compounds typically involves the following steps, which are reflected in the broader literature on Cassia seed phytochemistry [1] [2] [3]:

G Start Start: Plant Material (Cassia Seeds) A Extraction (Solvent e.g., Methanol, Ethanol) Start->A B Fractionation (Liquid-Liquid Partition, e.g., Hexane, EtOAc) A->B C Isolation (Column Chromatography, HPLC) B->C D Structural Elucidation (NMR, Mass Spectrometry) C->D E Biological Assays (e.g., Antidiabetic, Antimicrobial) D->E F Data Analysis E->F

Key Techniques:

  • Extraction and Isolation: Compounds are typically obtained from dried seeds using solvents like methanol or ethanol, followed by separation techniques such as column chromatography and preparative HPLC [1] [2] [3].
  • Structural Elucidation: The identity of purified compounds is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [1] [2].
  • Bioactivity Testing: Crude extracts and pure compounds are evaluated in relevant biological assays. For Cassia seeds, common targets include α-glucosidase and α-amylase enzymes for antidiabetic activity, and various microbial strains for antimicrobial effects [4] [5].

Suggestions for Further Research

Given the lack of a direct comparison, the following steps may be necessary to obtain the detailed information you require:

  • Specialized Databases: Search in-depth chemical and pharmacological databases like SciFinder, Reaxys, or the Chinese National Knowledge Infrastructure (CNKI) using the precise compound names.
  • Original Isolation Studies: Locate the original research papers that first reported the isolation of This compound and Cassiaside C. These publications are likely to contain the most detailed structural and initial characterization data.
  • Broaden the Search: Explore the broader literature on naphthopyrone glycosides from Cassia species, as the properties of C and C2 may be inferred from studies on structurally similar compounds like cassiaside or rubrofusarin gentiobioside.

References

How These Compounds Are Typically Characterized

Author: Smolecule Technical Support Team. Date: February 2026

Research on Cassia plant seeds indicates that a standard workflow is used to identify compounds like Cassiaside C2, which belong to the naphthopyrone glycoside class [1]. The general process can be visualized as follows:

G Start Plant Material (Senna obtusifolia seed) Extract Aqueous or Solvent Extraction Start->Extract Fractionate Column Chromatography (e.g., Amberlite XAD-4) Extract->Fractionate Analyze HPLC-ESI-MSn Analysis Fractionate->Analyze Identify Identify via: - Retention Time - Mass Fragmentation - Comparison to Literature Analyze->Identify

The most crucial identification is performed using High-Performance Liquid Chromatography coupled with Electrospray Ionization and tandem Mass Spectrometry (HPLC-ESI-MSn). This technique separates the compound mixture and provides information on the molecular weight and structure through mass fragmentation patterns [1].

Available Data on Related Compounds and Sources

While spectral data for this compound is missing, the table below summarizes the information available for it and closely related compounds, which can serve as useful references.

Compound Name Reported Sources Available Structural & Analytical Data
This compound Seeds of Cassia obtusifolia (Syn. Senna obtusifolia) [2] Identified as a constituent; specific spectral data not published in searched literature.
Cassiaside C Seeds of Cassia tora and C. obtusifolia [3] [2] • Molecular Formula: C₂₇H₃₂O₁₅Reported Activity: Inhibits advanced glycation end products (AGE) formation in vitro [3].
Cassiaside B Seeds of C. obtusifolia; also found in coffee and spices [4] • Molecular Formula: C₂₆H₃₀O₁₄Predicted Properties: Water solubility, logP, pKa, etc. [4]
General Naphthopyrone & Anthraquinone Glycosides Seeds of Senna obtusifolia [1] Characterized by HPLC-ESI-MSn and FT-IR spectroscopy; methodology is well-established for this class of compounds [1].

A Path Forward for Confirmation

To obtain the specific spectral data for this compound, I suggest you consider these potential solutions:

  • Consult Specialized Databases: Commercial chemical reference standards databases from suppliers may contain proton NMR data for purchase or review.
  • Perform Isolation and Analysis: The experimental protocol from [1] can be applied to isolate this compound from Senna obtusifolia seeds and characterize it using HPLC-ESI-MSn and NMR, generating the required primary data.
  • Reach Out to Authors: Contacting corresponding authors of key phytochemistry papers on Cassia species may provide access to unpublished or supplementary data.

References

Cassiaside C2 antiallergic vs other naphthopyrones

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Naphthopyrones

The table below summarizes the key structural and biological activity data for Cassiaside C2 and other naphthopyrones isolated from Cassia obtusifolia L.

Compound Name Core Structure Glycosidic Chain Reported Antiallergic Activity & Experimental Data

| This compound | Toralactone | 9-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside [1] [2] | Inhibits histamine release [1] [2].

  • Experimental Model: Rat peritoneal exudate mast cells [1] [2].
  • Stimulus: Induced by antigen-antibody reaction [1] [2]. | | Cassiaside B2 | Rubrofusarin | 6-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranoside [1] [2] | No specific mention of histamine release inhibition in the provided studies [1] [2]. | | Other Naphthopyrone Glycosides | Rubrofusarin / Toralactone | Gentiobioside (e.g., two glucose units) [3] | General naphthopyrone glycosides from C. obtusifolia are noted to contribute to anti-allergic effects, primarily through histamine release inhibition [3]. |

Detailed Experimental Protocol for Key Findings

The primary evidence for this compound's activity comes from a histamine release inhibition assay. The typical methodology is outlined below:

  • 1. Cell Isolation: Mast cells are harvested from the peritoneal exudate of rats [1] [2].
  • 2. Sensitization: Cells are sensitized with a specific IgE antibody.
  • 3. Compound Incubation: The isolated mast cells are pre-incubated with this compound.
  • 4. Challenge: Cells are challenged with the corresponding antigen, triggering an antigen-antibody reaction that would normally cause mast cell degranulation and histamine release [1] [2].
  • 5. Measurement: The amount of histamine released into the cell supernatant is quantified and compared to a control (cells challenged without pre-treatment with this compound). A significant reduction in histamine indicates inhibitory activity.

This experimental design directly demonstrates the compound's potential to suppress a key early-phase event in the allergic response [1] [2].

Proposed Mechanism of Action Pathway

The following diagram illustrates the hypothesized mechanism by which this compound inhibits histamine release, based on the experimental findings.

G Antigen Antigen FceRI FcεRI Receptor Antigen->FceRI Binds IgE IgE IgE->FceRI Sensitizes IntracellularSignaling IntracellularSignaling FceRI->IntracellularSignaling Activates Degranulation Degranulation HistamineRelease HistamineRelease Degranulation->HistamineRelease CassiasideC2 CassiasideC2 CassiasideC2->IntracellularSignaling Inhibits IntracellularSignaling->Degranulation

Interpretation of Research Findings

The available research, while promising, is not exhaustive. Here is a critical analysis of the findings:

  • Strength of Evidence: The data provides a clear, direct demonstration that This compound inhibits histamine release from mast cells in a controlled experimental model [1] [2]. This is a key mechanism for antiallergic activity.
  • Comparative Advantage: Among the naphthopyrones listed in the search results, this compound is the only one for which this specific inhibitory activity was explicitly reported [1] [2]. This suggests it may be a more promising candidate for antiallergic development compared to its analog, Cassiaside B2.
  • Research Gaps: The existing data is from a 1998 study. Significant questions remain unanswered, including the half-maximal inhibitory concentration (IC50), its effects on other inflammatory mediators (e.g., leukotrienes, cytokines), its in vivo efficacy in animal models, and its exact molecular target within the signaling pathway [1] [2].

References

Cassiaside C2 content quantification Semen Cassiae

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Semen Cassiae Compounds

While direct data for cassiaside C2 is not available, the table below summarizes the quantified levels of key marker compounds from recent studies, illustrating the analytical approaches used for Semen Cassiae [1] [2] [3].

Compound Name Plant Source Extract/Product Quantified Content Analytical Method
Chrysophanol S. obtusifolia seeds Aqueous extract >= 0.20% (per pharmacopoeia) HPLC [3]
Chrysophanol Cassia tora L. Cassiae Semen Extract (CSE) Identified (content not specified) TLC, HPLC [4]
Aurantio-obtusin S. obtusifolia seeds Aqueous extract >= 0.08% (per pharmacopoeia) HPLC [3]
Aurantio-obtusin Cassia tora L. Cassiae Semen Extract (CSE) Identified (content not specified) TLC, HPLC [4]
Obtusifolin Cassia tora L. Cassiae Semen Extract (CSE) Identified (content not specified) HPLC [4]
Cassiaside Information missing Information missing Not quantified Mentioned as a component [3]

Detailed Experimental Protocol for Quantification

Based on the high-performance liquid chromatography (HPLC) methods used to quantify markers like aurantio-obtusin and chrysophanol, here is a detailed protocol that can be adapted for quantifying this compound [3] [4].

  • Sample Preparation:
    • Extraction: Weigh 1.0 g of the powdered Cassiae Semen extract. Ultrasonicate with 10 mL of 70% ethanol for 60 minutes [4].
    • Filtration: Pass the solution through a 0.45 μm membrane filter to obtain a clear sample solution for injection [4].
  • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in 70% ethanol to prepare a primary stock solution. Dilute to a series of concentrations to create a calibration curve [4].
  • HPLC Instrumentation and Conditions:
    • Apparatus: Agilent 1200 HPLC system or equivalent, with a DAD detector [4].
    • Column: CAPCELL PAK ADME (4.6 × 150 mm, 3 μm) or equivalent C18 column [4].
    • Mobile Phase: A combination of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [4].
    • Gradient Elution:
      • 0 min: 95% A, 5% B
      • 58 min: 30% A, 70% B
      • 60 min: 95% A, 5% B (for column re-equilibration) [4]
    • Flow Rate: 1.0 mL/min [4].
    • Column Temperature: 30°C [4].
    • Injection Volume: 10 μL [4].
    • Detection: The DAD detector can be set to an appropriate wavelength for this compound after a wavelength scan. The study quantifying anthraquinones used 254 nm [4].
  • Qualitative Identification: Thin-Layer Chromatography (TLC) can be used for preliminary identification. Spot sample and reference solutions on a silica gel plate and develop using a solvent system like ethyl acetate-formic acid-acetic acid-water (10:1:1:2, v/v/v/v). Visualize under UV light (366 nm) after derivatization with 10% sulfuric acid ethanol solution [4].

Workflow for Content Analysis & Quantification

The following diagram maps the logical workflow from sample preparation to data analysis, integrating the methods described above.

G Start Start: Sample Material Prep Sample Preparation Start->Prep TLC TLC Identification (Qualitative Check) Prep->TLC Validates identity HPLC HPLC Analysis (Quantification) TLC->HPLC Proceed if positive Data Data Analysis & Calibration Curve HPLC->Data Peak area/data Result Result: this compound Content Determined Data->Result

Key Considerations for Researchers

  • Compound Specificity: this compound is a naphthopyrone glycoside [2] [3]. Its chemical properties differ from the commonly quantified anthraquinones, so HPLC conditions like the detection wavelength and mobile phase gradient may need optimization for accurate separation and quantification.
  • Toxicity Context: Be aware that research indicates certain primary anthraquinones in Semen Cassiae can cause liver injury in rats through lipid metabolism disruption [3]. This underscores the importance of precise quantification and safety assessment for all active compounds.

References

×

XLogP3

-4.3

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

14

Exact Mass

920.27976714 Da

Monoisotopic Mass

920.27976714 Da

Heavy Atom Count

64

Wikipedia

Cassiaside C2

Dates

Last modified: 07-20-2023

Explore Compound Types